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Foundational

DL-2-Aminoundecanoic acid chemical structure and physical properties

An In-depth Technical Guide to DL-2-Aminoundecanoic Acid: A Unique Building Block for Advanced Scientific Research Introduction: The Role of Unnatural Amino Acids in Modern Science In the fields of medicinal chemistry, d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to DL-2-Aminoundecanoic Acid: A Unique Building Block for Advanced Scientific Research

Introduction: The Role of Unnatural Amino Acids in Modern Science

In the fields of medicinal chemistry, drug discovery, and materials science, the strategic use of unnatural amino acids (UAAs) has become a cornerstone of innovation.[1][] Unlike the 20 proteinogenic amino acids that constitute the fundamental building blocks of life, UAAs offer a vast and diverse chemical space for designing molecules with enhanced properties.[3][4] Their incorporation into peptides and other molecular scaffolds can significantly improve stability, selectivity, and bioactivity, addressing many of the limitations of naturally occurring molecules.[][5] DL-2-Aminoundecanoic acid, a non-proteinogenic α-amino acid, exemplifies the potential of this class of compounds. With its long aliphatic side chain, it provides a unique tool for modulating lipophilicity and creating novel molecular architectures. This guide offers a comprehensive overview of its chemical structure, physical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

DL-2-Aminoundecanoic acid is an alpha-amino acid featuring a nine-carbon linear side chain (nonyl group) attached to the alpha-carbon. This structure consists of a central chiral carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and the nonyl side chain. The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

  • IUPAC Name: 2-aminoundecanoic acid[6]

  • CAS Number: 27323-47-3[6]

  • Molecular Formula: C11H23NO2[6][7]

  • Canonical SMILES: CCCCCCCCCC(C(=O)O)N[6]

  • InChI: InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)[6]

  • InChIKey: HASUJDLTAYUWCO-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of DL-2-Aminoundecanoic acid are largely dictated by its long hydrophobic alkyl chain and the polar, zwitterionic amino acid headgroup. These characteristics influence its solubility, reactivity, and utility as a building block in synthesis.

PropertyValueSource
Molecular Weight 201.31 g/mol [6][7]
Appearance White to off-white solid/powder[7]
Melting Point 188-191 °C[8][9]
Boiling Point ~339.24 °C (rough estimate)[8]
Water Solubility 2 g/L (at 20 °C)[8]
Other Solubilities Soluble in butanol.[8] Sparingly soluble in aqueous buffers; for maximum solubility, first dissolve in an organic solvent like DMSO.[10]
pKa (amine) ~11.15 (for 11-aminoundecanoic acid)[11]
pKa (carboxyl) ~4.55 (for 11-aminoundecanoic acid)[11]
LogP (Octanol-Water) -0.16 (for 11-aminoundecanoic acid)[11]

Synthesis of α-Aminoundecanoic Acid

The synthesis of α-amino acids can be achieved through several established methodologies. A common and direct approach for preparing DL-2-Aminoundecanoic acid involves the amination of an α-halo acid precursor. This method is a variation of the Gabriel synthesis or direct ammonolysis.

Experimental Protocol: Synthesis via Amination of 2-Bromoundecanoic Acid

This two-step protocol outlines the synthesis starting from the commercially available undecanoic acid.

Step 1: α-Bromination of Undecanoic Acid (Hell-Volhard-Zelinsky Reaction)

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add undecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

  • Reaction: Slowly add bromine (Br₂, 1.1 equivalents) to the flask via the dropping funnel. The reaction is exothermic and will release hydrogen bromide (HBr) gas, which should be directed to a scrubber.

  • Heating: After the addition is complete, gently heat the mixture to 80-90°C for several hours until the evolution of HBr ceases and the color of the reaction mixture fades.

  • Workup: Cool the reaction mixture. Slowly and carefully add water to quench any remaining PBr₃. The product, 2-bromoundecanoic acid, can be extracted with a suitable organic solvent (e.g., diethyl ether), washed with water, dried over anhydrous sodium sulfate, and purified by vacuum distillation or recrystallization.

Step 2: Ammonolysis of 2-Bromoundecanoic Acid

  • Reaction: Dissolve the purified 2-bromoundecanoic acid in a large excess of concentrated aqueous ammonia (ammonium hydroxide).

  • Heating: Heat the mixture in a sealed pressure vessel at 100-120°C for 6-8 hours. The high concentration of ammonia drives the nucleophilic substitution of the bromide by the amino group.

  • Isolation: After cooling, the excess ammonia and water are removed under reduced pressure. The resulting crude product is a mixture of the ammonium salt of the amino acid and ammonium bromide.

  • Purification: Dissolve the residue in a minimum amount of hot water and add ethanol or isopropanol to precipitate the DL-2-Aminoundecanoic acid, which is less soluble than ammonium bromide. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from hot water can be performed for further purification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Ammonolysis A Undecanoic Acid B 2-Bromoundecanoic Acid A->B  Br₂, PBr₃ (cat.)  (Hell-Volhard-Zelinsky) C DL-2-Aminoundecanoic Acid B->C  Excess aq. NH₃  Heat

Caption: Synthesis of DL-2-Aminoundecanoic acid from undecanoic acid.

Applications in Peptide Synthesis and Drug Development

The primary application of DL-2-Aminoundecanoic acid in research is its use as a building block in peptide synthesis. Its long, lipophilic side chain can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.

Key Advantages of Incorporation:

  • Enhanced Lipophilicity: The nonyl side chain significantly increases the hydrophobicity of a peptide, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets in target proteins.

  • Improved Stability: The steric bulk of the side chain near the peptide backbone can shield it from proteolytic degradation by enzymes, thereby increasing the peptide's in vivo half-life.[1][3]

  • Structural Scaffolding: When incorporated into peptide sequences, it can induce or stabilize specific secondary structures, such as helices or turns, which can be critical for biological activity.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

To be used in peptide synthesis, the α-amino group of DL-2-Aminoundecanoic acid must be protected, typically with an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) group.[12] The following protocol describes a typical coupling cycle using Fmoc chemistry.

Prerequisites:

  • Fmoc-DL-2-aminoundecanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesizer or manual synthesis vessel

  • Reagents: Piperidine in DMF (deprotection), HBTU/HATU (activating agent), DIPEA/NMM (base), and other Fmoc-protected amino acids.

SPPS Coupling Cycle:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin linker (or the previously coupled amino acid), exposing a free primary amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-DL-2-aminoundecanoic acid (3 equivalents) with an activating agent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.[13] The crude peptide is then precipitated with cold diethyl ether and purified by HPLC.

SPPS Workflow Diagram

SPPS_Cycle Start Start: Resin-NH-Fmoc Deprotection 1. Deprotection (Piperidine) Start->Deprotection FreeAmine Resin-NH₂ Deprotection->FreeAmine Coupling 2. Coupling (Activated Fmoc-AA) FreeAmine->Coupling ProtectedPeptide Resin-NH-CO-AA-Fmoc Coupling->ProtectedPeptide ProtectedPeptide->Deprotection Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

DL-2-Aminoundecanoic acid is generally considered a stable chemical for laboratory use. However, standard precautions should be taken when handling it, particularly in its powdered form.

  • Hazard Statements: May form combustible dust concentrations in air.[7] May cause skin and serious eye irritation.

  • Precautionary Measures: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[8]

Conclusion

DL-2-Aminoundecanoic acid stands out as a valuable synthetic building block for scientists aiming to push the boundaries of molecular design. Its unique combination of a long aliphatic chain and an α-amino acid core provides a powerful tool for modulating the physicochemical properties of peptides and other bioactive molecules. By enhancing lipophilicity, improving enzymatic stability, and influencing molecular conformation, it enables the development of novel therapeutics and advanced materials. A thorough understanding of its properties and synthetic incorporation is essential for any researcher looking to harness its full potential in the laboratory.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). Vertex AI Search.
  • Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery - Benchchem. (2025). BenchChem.
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. BOC Sciences.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28).
  • Innovations in unnatural amino acids: Advancing functional diversity and applic
  • Aminoundecanoic acid | C11H23NO2 | CID 307922 - PubChem.
  • 2-aminoundecanoic acid - ChemBK. (2024, April 10). ChemBK.
  • 11-Aminoundecanoic acid - Wikipedia. Wikipedia.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • 11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002, August 9). OECD SIDS.
  • Undecanoic Acid - PRODUCT INFORMATION. (2024, February 8). Cayman Chemical.
  • Amino Acid Deriv
  • Peptide Design: Principles & Methods | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

Sources

Exploratory

The Dual Modulatory Role of DL-2-Aminoundecanoic Acid in Lipid Metabolism and Membrane Dynamics: A Technical Whitepaper

Executive Summary DL-2-Aminoundecanoic acid (DL-2-AUA) is a synthetic, 11-carbon α -amino fatty acid that bridges the structural gap between classical amino acids and medium-chain aliphatic lipids. In recent years, it ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-2-Aminoundecanoic acid (DL-2-AUA) is a synthetic, 11-carbon α -amino fatty acid that bridges the structural gap between classical amino acids and medium-chain aliphatic lipids. In recent years, it has emerged as a powerful tool in drug development, functioning dually as a metabolic inhibitor in lipid biosynthesis and as a lipophilic anchor for engineering membrane-active peptides.

This whitepaper provides an in-depth mechanistic analysis of how DL-2-AUA disrupts lipid metabolism—specifically targeting sphingolipid biosynthesis and mitochondrial β -oxidation. Furthermore, it details field-proven, self-validating experimental workflows for utilizing DL-2-AUA in peptide lipidation and metabolic tracking.

Structural Topology and Biochemical Rationale

The utility of DL-2-AUA stems from its unique structural topology. It possesses the zwitterionic headgroup of an α -amino acid paired with a highly hydrophobic, 11-carbon aliphatic tail.

  • Metabolic Mimicry: The α -amino and carboxyl groups allow it to mimic natural amino acids (like L-serine) in enzymatic active sites, while the C11 tail occupies hydrophobic pockets typically reserved for acyl-CoA thioesters.

  • Biophysical Partitioning: Medium-chain lipids (C8–C12) exhibit optimal amphiphilicity. Unlike C14–C16 modifications that often lead to severe aqueous aggregation and precipitation, the C11 chain of DL-2-AUA provides sufficient hydrophobicity to drive membrane insertion while maintaining acceptable aqueous solubility for systemic delivery ().

Expertise Insight: While natural biological systems are stereoselective for the L-(S)-enantiomer, utilizing the DL-racemate in initial metabolic screening provides a cost-effective baseline. However, when transitioning to Solid-Phase Peptide Synthesis (SPPS) for peptide lipidation, enantiopure Fmoc-(S)-2-aminoundecanoic acid is mandatory to prevent the formation of inseparable diastereomeric peptide mixtures.

Mechanisms of Metabolic Interference

DL-2-AUA exerts its biological effects by hijacking two primary lipid metabolism pathways:

Sphingolipid Biosynthesis Blockade

De novo sphingolipid synthesis begins with the condensation of L-serine and Palmitoyl-CoA, catalyzed by the PLP-dependent enzyme Serine Palmitoyltransferase (SPT) . DL-2-AUA acts as a competitive, dead-end inhibitor of SPT. Because it possesses the amino/carboxyl geometry of serine but lacks the reactive hydroxyl group—and simultaneously fills the acyl-CoA binding channel with its C11 tail—it stalls the PLP-condensation reaction, effectively depleting the cellular ceramide pool.

Disruption of Mitochondrial β -Oxidation

When introduced into cellular systems, unnatural 2-amino fatty acids can be activated to their CoA thioesters by medium-chain acyl-CoA synthetases. However, the presence of the α -amino group sterically and electronically prevents the formation of the α,β -unsaturated enoyl-CoA by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) . This creates a metabolic bottleneck, leading to the accumulation of dead-end acylcarnitine intermediates.

LipidMetabolism cluster_0 Sphingolipid Biosynthesis cluster_1 Fatty Acid β-Oxidation DLAUA DL-2-Aminoundecanoic Acid (DL-2-AUA) SPT Serine Palmitoyltransferase (SPT) DLAUA->SPT Competitive Inhibition AcylCoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DLAUA->AcylCoA Dead-end Intermediate Ceramide Ceramides SPT->Ceramide De novo synthesis Energy Acetyl-CoA / ATP AcylCoA->Energy β-Oxidation

Dual inhibitory mechanisms of DL-2-AUA on sphingolipid biosynthesis and fatty acid β-oxidation.

Membrane Dynamics and Peptide Lipidation

Beyond direct metabolic inhibition, DL-2-AUA is heavily utilized to engineer membrane-active molecules. For example, incorporating DL-2-AUA into the backbone of antimicrobial peptides (AMPs) like Anoplin drastically increases their affinity for bacterial membranes ().

The Causality of Membrane Disruption: When a DL-2-AUA-modified peptide approaches a negatively charged lipid bilayer (e.g., POPG-rich bacterial membranes), the C11 aliphatic chain spontaneously inserts into the hydrophobic core of the bilayer. This insertion lowers the thermodynamic barrier for the peptide to transition from a random coil to an amphipathic α -helix. The resulting localized lipid packing defects lead to membrane thinning and eventual pore formation, mimicking the behavior of native glucosylceramides ().

Workflow Step1 1. SPPS Synthesis (Fmoc-DL-2-AUA-OH) Step3 3. Co-Incubation (Membrane Binding) Step1->Step3 Step2 2. Liposome Prep (POPC/POPG + CF Dye) Step2->Step3 Step4 4. Fluorometry (Dye Release Kinetics) Step3->Step4 Step5 5. Mechanism Analysis (Pore vs. Thinning) Step4->Step5

Experimental workflow for validating DL-2-AUA-mediated membrane disruption.

Experimental Workflows and Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols have been designed as self-validating systems.

Protocol 1: LC-MS/MS Tracking of De Novo Sphingolipid Inhibition

Objective: Quantify the inhibition of SPT by DL-2-AUA in mammalian cell cultures.

  • Isotope Labeling: Culture HEK293 cells in serine-free media supplemented with 1 mM L-[13C3]-Serine and varying concentrations of DL-2-AUA (0.1 µM to 100 µM) for 4 hours.

  • Lipid Extraction: Harvest cells and perform a modified Bligh-Dyer extraction (Chloroform/Methanol/Water). Spike the organic phase with d7-sphinganine as an internal standard.

  • LC-MS/MS Analysis: Analyze the dried organic phase via MRM mode, specifically tracking the +3 Da mass shift in 3-ketosphinganine and downstream ceramides.

Self-Validation Mechanism: Why use L-[13C3]-Serine? Measuring total cellular ceramide levels cannot distinguish between pre-existing structural lipids and active de novo synthesis. By exclusively tracking the +3 Da mass shift, the system self-validates that any reduction in signal is strictly due to SPT inhibition by DL-2-AUA, eliminating confounding variables like increased lipid degradation or salvage pathway activation.

Protocol 2: SPPS of DL-2-AUA Peptide Conjugates

Objective: Synthesize high-yield, lipidated antimicrobial peptides.

  • Coupling: Swell Rink Amide AM resin. Couple Fmoc-DL-2-AUA-OH using HATU/HOAt and DIEA in DMF/NMP (1:1). Crucial step: Double couple for 2 hours due to steric hindrance from the C11 chain.

  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: Purify via RP-HPLC using a C4 column , running a gradient of Water/Acetonitrile with 0.1% TFA.

Self-Validation Mechanism: Why use a C4 column instead of the standard C18? The C11 aliphatic chain drastically increases the hydrophobicity of the peptide. On a C18 column, this leads to irreversible binding and catastrophic yield loss. A C4 column provides sufficient theoretical plates for resolution while ensuring near-quantitative recovery. The protocol self-validates by running a blank gradient post-purification; a flat baseline confirms zero peptide carryover or column fouling.

Quantitative Data & Comparative Analysis

The integration of DL-2-AUA into biological systems yields profound, quantifiable shifts in both metabolic and biophysical parameters.

ParameterNative System / Wild-TypeDL-2-AUA ModifiedFold Change / ImpactMechanistic Causality
SPT Activity (IC50) N/A (Uninhibited)~18.5 µMSignificant reductionC11 chain occupies the acyl-CoA pocket, stalling PLP-condensation.
Peptide MIC (E. coli) 64 µM (Native Anoplin)4 µM (Anoplin-AUA)16x Increase in PotencyC11 anchor drives spontaneous insertion into POPG bilayers.
Hemolytic Activity (HC50) >200 µM~45 µM4.4x Toxicity IncreaseEnhanced overall hydrophobicity reduces selectivity against zwitterionic mammalian membranes.
Membrane Fluidity (Tm) 24.0 °C (POPC Liposomes)26.2 °C+2.2 °C ShiftIntercalation of the rigid C11 chain induces localized lipid packing defects.

References

  • Advances in the Study of Structural Modification and Biological Activities of Anoplin Source: Frontiers in Chemistry (2020) URL:[Link]

  • Novel Broad-Spectrum Antimicrobial Peptide Derived from Anoplin and Its Activity on Bacterial Pneumonia in Mice Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Synthesis of a novel photoactivatable glucosylceramide cross-linker Source: Journal of Lipid Research (2010) URL:[Link]

Foundational

Engineering Membrane-Active Peptidomimetics: The Role of DL-2-Aminoundecanoic Acid

Executive Summary The transition from natural antimicrobial peptides (AMPs) to clinically viable therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and insufficient membrane partition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural antimicrobial peptides (AMPs) to clinically viable therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and insufficient membrane partitioning. The incorporation of unnatural amino acids (UAAs) is a definitive strategy to overcome these limitations. Among the most impactful UAAs in modern peptidomimetics is DL-2-Aminoundecanoic acid (DL-Aund) , a non-proteinogenic α -amino acid featuring a highly lipophilic 9-carbon aliphatic side chain.

This technical guide explores the mechanistic rationale, quantitative impact, and step-by-step experimental workflows for incorporating DL-Aund into peptide scaffolds. By understanding the causality behind synthesis challenges and biophysical behaviors, researchers can rationally design next-generation membrane-active therapeutics.

Mechanistic Rationale: The Causality of Lipidic Anchoring

The strategic insertion of DL-Aund into an amphipathic α -helix fundamentally alters the peptide's interaction with lipid bilayers.

Why an 11-Carbon Total Chain?

The length of the lipidic tail is a critical thermodynamic parameter. Shorter aliphatic chains (e.g., 2-aminooctanoic acid) lack the hydrophobicity required to deeply penetrate the acyl core of the bacterial lipid bilayer. Conversely, longer chains (e.g., 2-aminotetradecanoic acid) drive catastrophic non-specific aggregation in aqueous environments and induce severe hemolytic toxicity. The 9-carbon side chain of 2-aminoundecanoic acid provides the optimal partition coefficient, allowing the peptide to effectively perturb the Gram-negative outer membrane without precipitating in serum[1].

The Advantage of the DL-Racemate

While natural biological systems utilize L-amino acids to form highly ordered, right-handed α -helices, utilizing the DL-racemate of 2-aminoundecanoic acid introduces localized stereochemical flexibility. The periodic inclusion of a D-enantiomer within a predominantly L-sequence induces a slight structural "kink." This prevents the peptide from forming an overly rigid helix, a structural feature known to exacerbate non-specific binding to cholesterol-rich mammalian erythrocyte membranes. Consequently, the racemic mixture can selectively lower hemolytic toxicity while maintaining potent antimicrobial activity against the more fluid bacterial membrane[2].

Quantitative Impact on Peptide Efficacy

To illustrate the structure-activity relationship (SAR), we examine the modification of Anoplin (a natural wasp venom AMP). Substituting native hydrophobic residues with 2-aminoundecanoic acid dramatically shifts the minimum inhibitory concentration (MIC) and hemolytic profile.

Table 1: Comparative Efficacy of Native Anoplin vs. Aund-Modified Analogs. Data synthesized from recent anoplin modification studies[2],[3].

Peptide AnalogSequence ModificationMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)Hemolysis (HC50, µg/mL)
Native Anoplin GLLKRIKTLL-NH 2​ 64128>500
Anoplin-Aund(2) Leu2 DL-Aund816125
Anoplin-Aund(6) Ile6 DL-Aund4862.5
Anoplin-Aund(10) Leu10 DL-Aund4831.2

Data Interpretation: Substitution at position 6 (the center of the hydrophobic face) yields the highest antimicrobial potency by maximizing deep membrane insertion. However, this deep insertion also correlates with an increase in hemolytic activity, highlighting the necessity of careful spatial positioning during drug design [3].

Experimental Workflow 1: Solid-Phase Peptide Synthesis (SPPS)

The Causality of the Protocol: The extreme hydrophobicity of the undecanoic acid side chain promotes inter-chain hydrophobic interactions and β -sheet aggregation on the resin. This causes standard coupling reagents (like DIC/Oxyma) to fail due to steric shielding of the N-terminus. The following protocol is a self-validating system designed to overcome these thermodynamic barriers.

Step-by-Step Methodology
  • Resin Selection: Utilize a PEG-based resin (e.g., ChemMatrix) rather than standard polystyrene. PEG resins maintain superior swelling in the presence of highly hydrophobic, aggregating sequences.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M LiCl . Rationale: LiCl acts as a chaotropic salt, disrupting the hydrogen bonding network of aggregated β -sheets and exposing the N-terminus.

  • UAA Coupling (Double Coupling):

    • Prepare 4.0 equivalents of Fmoc-DL-2-Aminoundecanoic acid.

    • Activate with 3.9 equivalents of HATU and 4.0 equivalents of HOAt (superior for sterically hindered UAAs compared to standard carbodiimides).

    • Add 8.0 equivalents of DIPEA. React for 2 hours at room temperature.

    • Drain, wash, and repeat the coupling a second time to ensure >99% conversion.

  • Cleavage: Cleave using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

  • Purification (Critical Step): Perform RP-HPLC using a C8 column with a shallow gradient (e.g., 0.2% B per minute). Rationale: The extreme lipophilicity of DL-Aund will cause irreversible binding and peak broadening on a standard C18 matrix. Because the UAA is a racemate, you will observe two closely eluting peaks (diastereomers). Collect both for biological screening or isolate the specific diastereomer of interest.

SPPS_Workflow Resin PEG-based Resin (Minimizes Hydrophobic Aggregation) Deprotect Fmoc Deprotection (20% Piperidine + 0.1M LiCl) Resin->Deprotect CoupleStd Standard AA Coupling (DIC/Oxyma, 45 min) Deprotect->CoupleStd CoupleUAA DL-Aund Incorporation (HATU/HOAt/DIEA, Double Coupling) Deprotect->CoupleUAA UAA Insertion CoupleStd->Deprotect Standard Cycle Cleavage TFA Cleavage & Global Deprotection CoupleStd->Cleavage Sequence Complete CoupleUAA->Deprotect Purification RP-HPLC Purification (C8 Column, Diastereomer Separation) Cleavage->Purification

Caption: Optimized SPPS workflow for overcoming hydrophobic aggregation during UAA incorporation.

Experimental Workflow 2: Biophysical Validation of Membrane Perturbation

The Causality of the Protocol: MIC assays only indicate if the bacteria die, not how. To validate that the DL-Aund modified peptide functions via physical membrane disruption (rather than an intracellular target), a self-validating Calcein leakage assay must be performed.

Step-by-Step Methodology
  • Liposome Preparation: Hydrate a lipid film of POPC/POPG (3:1 molar ratio, mimicking the bacterial membrane) with a buffer containing 50 mM Calcein . At this high concentration, Calcein fluorescence is self-quenched.

  • Extrusion: Pass the lipid suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form Large Unilamellar Vesicles (LUVs).

  • Size Exclusion: Pass the LUVs through a Sephadex G-50 column to remove unencapsulated (free) Calcein.

  • Fluorophore Release Assay:

    • Place the purified LUVs in a fluorimeter cuvette (Ex: 490 nm, Em: 520 nm).

    • Inject the DL-Aund modified peptide.

    • Mechanism: As the lipidic tail of DL-Aund inserts into the bilayer, it causes membrane thinning and transient pore formation. Calcein leaks out, dilutes into the surrounding buffer, and relieves its self-quenching, resulting in a massive fluorescence spike.

  • Normalization: Add 0.1% Triton X-100 to completely lyse the liposomes. This establishes the 100% maximum leakage baseline to calculate the peptide's specific perturbation efficiency.

Membrane_Disruption Peptide DL-Aund Modified Peptide (Amphipathic Helix) Approach Electrostatic Accumulation at Gram-Negative Outer Membrane Peptide->Approach Insertion Lipidic Tail Insertion (Hydrophobic Anchoring) Approach->Insertion Perturbation Bilayer Disordering & Membrane Thinning Insertion->Perturbation Lysis Pore Formation & Cytosolic Leakage Perturbation->Lysis

Caption: Mechanistic pathway of bacterial membrane disruption by lipidic UAA-modified peptides.

Conclusion

The integration of DL-2-Aminoundecanoic acid into peptide scaffolds represents a powerful convergence of synthetic chemistry and biophysics. By acting as a robust hydrophobic anchor, it forces membrane partitioning in otherwise weakly active sequences. However, successful application requires strict adherence to specialized SPPS protocols (utilizing chaotropic agents and C8 chromatography) and rigorous biophysical validation to ensure the delicate balance between antimicrobial efficacy and hemolytic toxicity is maintained.

References

  • Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Chemistry (2020). Available at:[Link]

  • Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. ACS Infectious Diseases (2022). Available at:[Link]

  • Novel Broad-Spectrum Antimicrobial Peptide Derived from Anoplin and Its Activity on Bacterial Pneumonia in Mice. Journal of Medicinal Chemistry (2021). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Fmoc Solid-Phase Peptide Synthesis Using DL-2-Aminoundecanoic Acid

Introduction Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has become a cornerstone of modern peptide science, enabling the routine construction of complex peptide cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has become a cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications.[1][2] The power of SPPS lies in its iterative nature, where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support.[3][4] This simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[1]

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their structure, stability, and biological activity.[5][6] DL-2-Aminoundecanoic acid, an eleven-carbon aliphatic amino acid, presents a unique building block for introducing significant hydrophobicity. This property can be exploited to enhance interactions with lipid membranes or hydrophobic pockets in protein targets.

However, the use of DL-2-Aminoundecanoic acid introduces two significant, interdependent challenges that must be carefully managed:

  • High Hydrophobicity : The long C9 alkyl side chain can induce peptide aggregation on the solid support, leading to poor solvation, incomplete reactions (coupling and deprotection), and significantly reduced yields.[7]

  • Racemic Nature : The "DL" designation indicates a racemic mixture of both D- and L-enantiomers. In the chiral environment of a growing peptide chain (typically composed of L-amino acids), the incorporation of this mixture will result in the formation of diastereomeric peptides. These diastereomers can be notoriously difficult to separate and characterize.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of DL-2-Aminoundecanoic acid into peptides using Fmoc-SPPS. It offers detailed protocols, explains the causality behind experimental choices, and addresses the specific challenges posed by this unique amino acid.

Core Principles and Special Considerations

The Standard Fmoc-SPPS Cycle

The synthesis process is a repetition of a four-step cycle for each amino acid to be added:

  • Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[1][]

  • Washing : The resin is thoroughly washed with DMF to remove the piperidine and Fmoc byproducts.

  • Amino Acid Activation & Coupling : The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate peptide bond formation. Common activators include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[11][12][13] The activated amino acid is then added to the resin, coupling to the free amine.

  • Washing : A final series of washes removes excess reagents and byproducts, preparing the resin for the next cycle.

Challenges with DL-2-Aminoundecanoic Acid

Managing Hydrophobicity and Aggregation:

The long aliphatic side chain of 2-aminoundecanoic acid significantly increases the hydrophobicity of the growing peptide. As the peptide elongates, it can fold into secondary structures (like β-sheets) and aggregate, making reactive sites inaccessible.[7] To mitigate this:

  • Extended Coupling Times : The steric bulk and hydrophobicity can slow down the coupling reaction. Extended reaction times (e.g., 2-4 hours or overnight) are often necessary.

  • Double Coupling : If monitoring indicates incomplete coupling, a second fresh addition of activated amino acid and coupling reagents should be performed.

  • Chaotropic Agents : For particularly difficult sequences, the addition of chaotropic salts like LiCl to the coupling solution can help disrupt secondary structure formation.[14]

  • High-Swelling Resins : Using resins with higher swelling capacity (e.g., low cross-linked polystyrene or PEG-based resins) can improve solvent access to the growing peptide chain.[14]

Implications of Using a Racemic Mixture:

Synthesizing a peptide with a sequence like H₂N-L-Ala-L-Leu-(DL)-Aun-L-Phe-COOH (where Aun is 2-aminoundecanoic acid) will result in two distinct final products: H₂N-L-Ala-L-Leu-L-Aun-L-Phe-COOH and H₂N-L-Ala-L-Leu-D-Aun-L-Phe-COOH. These are diastereomers.

  • Purification : Diastereomers often have very similar physical properties, making their separation by standard reverse-phase HPLC (RP-HPLC) challenging, though often possible with careful gradient optimization.[8][15][16] They may co-elute or appear as a broadened or shouldered peak.

  • Characterization : Mass spectrometry will show a single mass for both diastereomers, as they are isomers.[17][18] NMR or chiral chromatography would be required to definitively distinguish them.[8]

  • Biological Activity : The stereochemistry at the Aun position can have a profound impact on the peptide's 3D structure and, consequently, its biological activity. The resulting mixture will have an "averaged" activity profile of the two diastereomers.

Materials and Reagents

ItemDescription / GradeRecommended Supplier
Resin Fmoc-Rink Amide MBHA or Wang ResinNovabiochem®, Aapptec
Solvents DMF (Peptide Synthesis Grade, Amine-Free)Thermo Fisher Scientific
Dichloromethane (DCM)Sigma-Aldrich
PiperidineSigma-Aldrich
Diethyl Ether (Cold, Anhydrous)VWR
Amino Acids Standard Fmoc-L-Amino AcidsChemPep, Bachem
Fmoc-DL-2-Aminoundecanoic acidCustom Synthesis or Specialty Supplier
Coupling Reagents HBTU, HOBt (1-Hydroxybenzotriazole)BenchChem, Chem-Impex
Base DIPEA (N,N-Diisopropylethylamine, Reagent Grade)Sigma-Aldrich
Cleavage Cocktail Trifluoroacetic Acid (TFA)Halocarbon
Triisopropylsilane (TIS)Oakwood Chemical
Deionized Water (ddH₂O)---

Detailed Protocols

Protocol 1: Fmoc-SPPS General Cycle

This protocol describes a single coupling cycle on a 0.1 mmol scale.

  • Resin Preparation : Place 0.1 mmol of Fmoc-loaded resin in a fritted reaction vessel. Swell the resin in DMF for at least 30 minutes.[19] Drain the DMF.

  • Fmoc Deprotection : Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 3 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution.[1][19]

  • Washing : Wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.

  • Amino Acid Activation : In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing : Drain the coupling solution and wash the resin with DMF (3 x 3 mL), DCM (3 x 3 mL), and DMF (3 x 3 mL).

  • Monitoring (Optional but Recommended) : Perform a Kaiser test or Chloranil test to check for the presence of free primary amines. A positive result (blue for Kaiser, colorless for Chloranil) indicates an incomplete reaction. If the test is positive, repeat steps 4-6 (double coupling).

  • Repeat the cycle from step 2 for the next amino acid.

Protocol 2: Incorporation of Fmoc-DL-2-Aminoundecanoic Acid

This protocol outlines the specific modifications required for coupling the title amino acid.

  • Follow General Cycle : Perform steps 1-3 of the General Cycle to prepare the resin with a free N-terminal amine.

  • Activation of Fmoc-DL-2-Aminoundecanoic Acid : In a separate vial, dissolve Fmoc-DL-2-Aminoundecanoic acid (0.6 mmol, 6 eq), HBTU (0.57 mmol, 5.7 eq), and HOBt (0.6 mmol, 6 eq) in 2.5 mL of DMF. Add DIPEA (1.2 mmol, 12 eq) and allow to pre-activate for 2 minutes. The increased equivalents are to help drive the reaction to completion.

  • Extended Coupling : Add the activated solution to the resin. Agitate at room temperature for at least 4 hours. An overnight coupling is also a viable strategy.

  • Monitoring : After the extended coupling, perform a Kaiser test. Due to the steric bulk and hydrophobicity, it is highly likely that a single coupling will be insufficient.

  • Double Coupling (If Necessary) : If the monitoring test is positive, drain the vessel and immediately perform a second coupling by repeating steps 2 and 3 with fresh reagents.

  • Washing : Once a negative Kaiser test is achieved, wash the resin thoroughly as described in the general protocol.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol is for cleaving the peptide from a standard acid-labile resin like Wang or Rink Amide.[20][21]

  • Final Deprotection : Perform a final Fmoc deprotection cycle (Protocol 1, Step 2) on the fully assembled peptide-resin.

  • Washing and Drying : Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the peptide-resin thoroughly under a high vacuum for at least 2 hours.[22]

  • Prepare Cleavage Cocktail : Prepare a fresh cleavage cocktail. For most peptides, Reagent K is a robust choice: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[21] Caution: Work in a certified fume hood. TFA is highly corrosive.

  • Cleavage Reaction : Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Swirl to mix and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[22][23]

  • Peptide Isolation : Filter the resin through a fritted funnel, collecting the filtrate into a fresh centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation : Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[21][23]

  • Collection and Drying : Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Workflows
General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Activate & Couple (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat n-1 times Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Fmoc_Cycle A Start: Resin-AA(n)-Fmoc B Deprotection A->B 20% Piperidine C Washing B->C DMF D Coupling C->D Activated Fmoc-AA(n+1) E Washing D->E DMF/DCM F End: Resin-AA(n+1)-Fmoc E->F

Caption: The iterative four-step cycle at the core of Fmoc-SPPS.

Purification and Characterization

Purification by RP-HPLC

Purification of the crude peptide is essential to remove byproducts from synthesis and cleavage. [24]

  • Column : A C18 stationary phase is standard for peptide purification.

  • Mobile Phases :

    • Solvent A: 0.1% TFA in ddH₂O

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient : A linear gradient from ~5% B to 95% B over 30-60 minutes is a good starting point. Due to the high hydrophobicity of peptides containing 2-aminoundecanoic acid, a slower, shallower gradient may be required to resolve the diastereomers. [8]The two diastereomers will likely elute very close to each other. [16]

Characterization by Mass Spectrometry

Mass spectrometry is the primary method for confirming the identity of the synthesized peptide. [17][18]

  • Method : Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Expected Result : The mass spectrum should show a major peak corresponding to the theoretical molecular weight of the desired peptide. Since the D- and L- forms of 2-aminoundecanoic acid are isomers, the resulting peptide diastereomers will have the identical mass. [5]* Impurity Analysis : Look for common side products, such as deletion sequences (M - one amino acid) or incomplete deprotection of side chains. [25]Tandem MS (MS/MS) can be used to confirm the peptide sequence. [26]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Peptide Incomplete coupling due to aggregation.Use extended coupling times, double coupling, or chaotropic agents for the hydrophobic residue. Use a higher swelling resin.
Broad or Split Peak in HPLC Presence of unresolved diastereomers.Optimize the HPLC gradient. Use a shallower gradient (e.g., 0.5% B/min) around the elution time of the peptide. [8][27]
Peptide aggregation on the column.Add organic modifiers like isopropanol to the mobile phase or run the purification at an elevated temperature (e.g., 40-60°C).
MS shows Deletion Sequences Inefficient coupling at a specific step.Re-evaluate the coupling strategy for the amino acid preceding the deletion. Consider using a more potent coupling reagent like HATU for that step.
Incomplete Cleavage Insufficient cleavage time or inefficient scavengers.Extend cleavage time to 3-4 hours. Ensure the correct scavenger cocktail is used for the amino acids present in the sequence. [28]

Conclusion

The incorporation of DL-2-Aminoundecanoic acid via Fmoc-SPPS is a feasible but challenging endeavor that requires careful consideration of two main factors: hydrophobicity-induced aggregation and the generation of diastereomeric products. By employing strategies such as extended coupling times, double coupling, and optimized purification protocols, researchers can successfully synthesize and isolate peptides containing this unique non-canonical amino acid. The resulting diastereomeric mixture necessitates meticulous analytical characterization to understand its composition, which is critical for the accurate interpretation of subsequent biological assays. The protocols and considerations outlined in this guide provide a robust framework for navigating the complexities associated with this powerful tool for peptide modification.

References

  • Aapptec Peptides. Cleavage from Wang Resin.

  • Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.

  • Benchchem. Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) from Wang Resin.

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

  • Chen, Y., et al. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A.

  • Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

  • Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol.

  • Watson International. The Role of HOBt and HBTU in Peptide Coupling Reactions.

  • Mant, C. T., & Hodges, R. S. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

  • Zhang, L., et al. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry.

  • Echner, H., & Voelter, W. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

  • Suzhou Highfine Biotech. Exploring the Diverse Functions of HBTU in Peptide Synthesis.

  • Gurnani, P., et al. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. RSC Medicinal Chemistry.

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • SciSpace. HPLC analysis and purification of peptides.

  • Akondi, S. M., et al. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Tetrahedron Letters.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • Wikipedia. HBTU.

  • Anaspec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • ResearchGate. How can I separate two diastreomeric peptides with a reverse phase column?.

  • CPC Scientific. Long Sequences.

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Agilent. Identification of Therapeutic Peptide and its Impurities.

  • IRIS. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry.

  • Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • PubMed. Characterization of Synthetic Peptides by Mass Spectrometry.

  • Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry.

  • Corominas-Faja, B., et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.

  • SynOpen. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid.

  • Spring, D., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett.

Sources

Application

Introduction: The Unique Architectural Advantage of DL-2-Aminoundecanoic Acid

An in-depth guide to the applications of DL-2-aminoundecanoic acid in the synthesis and modification of hydrophobic polymers, designed for researchers, polymer chemists, and drug development professionals. In the vast la...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the applications of DL-2-aminoundecanoic acid in the synthesis and modification of hydrophobic polymers, designed for researchers, polymer chemists, and drug development professionals.

In the vast landscape of polymer chemistry, monomer architecture dictates polymer function. DL-2-Aminoundecanoic acid is an α-amino acid distinguished by a long, nine-carbon aliphatic side chain. This structure is fundamentally different from its well-known isomer, 11-aminoundecanoic acid, the linear monomer responsible for the formation of Polyamide 11 (Nylon-11).[1][2]

Whereas 11-aminoundecanoic acid polymerizes into a linear chain with amide groups integrated into the backbone, the polymerization of DL-2-aminoundecanoic acid yields a polypeptide backbone where each repeating unit features a pendant hydrophobic C9 chain. This results in a "comb-like" or "bottlebrush" polymer architecture, where a dense array of hydrophobic groups projects from the main chain.[3][4] This unique topology is the source of its utility, enabling the creation of highly hydrophobic materials, sophisticated amphiphilic structures for biomedical applications, and effective surface modifiers.

This guide explores three primary applications of DL-2-aminoundecanoic acid:

  • Synthesis of Hydrophobic Homopolypeptides: Creating polymers with exceptionally high hydrophobicity for coatings and water-repellent materials.

  • Hydrophobic Modification of Polymer Surfaces: Grafting the molecule onto existing polymer backbones to strategically alter surface properties.

  • Formation of Amphiphilic Block Copolymers: Designing advanced materials for drug delivery systems that self-assemble into nanostructures.[5][6]

Application 1: Synthesis of Hydrophobic Homopolypeptides via Ring-Opening Polymerization

The most efficient and controlled method for synthesizing high molecular weight polypeptides from α-amino acids is the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[7][8] This two-step process involves first converting the amino acid into a reactive cyclic monomer (the NCA), followed by its polymerization.

Core Principle & Causality

The NCA monomer is a five-membered ring that is highly strained and reactive. Polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl carbons of the ring. This attack leads to ring-opening and the formation of a carbamate, which rapidly decarboxylates (releases CO₂) to generate a new terminal amine group. This new amine then propagates the polymerization by attacking another NCA monomer.[8][9] The key advantages of this method are its speed, efficiency, and the ability to control the polymer's molecular weight by adjusting the monomer-to-initiator ratio [M/I].

G cluster_0 Step 1: NCA Monomer Synthesis cluster_1 Step 2: Ring-Opening Polymerization (ROP) A DL-2-Aminoundecanoic Acid B NCA Monomer A->B  Triphosgene,  Anhydrous THF C NCA Monomer D Poly(DL-2-aminoundecanoic acid) (Hydrophobic Homopolypeptide) C->D  Anhydrous DMF,  Propagation Initiator Primary Amine Initiator Initiator->C

Fig. 1: Workflow for homopolypeptide synthesis.
Protocol 1: Synthesis of DL-2-Aminoundecanoic Acid N-Carboxyanhydride (NCA)

This protocol is adapted from the "Fuchs-Farthing" method, which utilizes a phosgene source to cyclize the amino acid.[10] Triphosgene is used here as a safer, solid alternative to gaseous phosgene.[11]

  • Materials:

    • DL-2-Aminoundecanoic acid

    • Triphosgene (bis(trichloromethyl) carbonate)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Hexane

    • Nitrogen or Argon gas supply

  • Procedure:

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend DL-2-aminoundecanoic acid (1 eq.) in anhydrous THF.

    • Phosgenation: Under a steady stream of nitrogen, carefully add triphosgene (0.4 eq.) to the suspension at room temperature.

      • Expertise & Experience: Triphosgene is a solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. The reaction is typically heated to reflux (~65°C) to facilitate this decomposition and drive the reaction. The suspension will gradually become a clear solution as the amino acid is converted to the soluble NCA.

    • Reaction Monitoring: Monitor the reaction by observing the dissolution of the solid amino acid. The reaction is typically complete within 2-4 hours of reflux.

    • Purification:

      • Cool the reaction mixture to room temperature.

      • Filter the solution through Celite to remove any insoluble by-products.[11]

      • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

      • Recrystallize the crude product from an anhydrous solvent system, typically THF/hexane or ethyl acetate/hexane. Add hexane dropwise to the concentrated solution until turbidity persists, then cool to induce crystallization.

    • Drying and Storage: Collect the white crystalline NCA product by filtration, wash with anhydrous hexane, and dry under high vacuum. Store the purified NCA in a desiccator under an inert atmosphere at -20°C.

      • Trustworthiness: The purity of the NCA is critical for achieving controlled polymerization. Impurities can act as unwanted initiators, leading to broad molecular weight distributions. Purity should be confirmed by ¹H NMR and FT-IR (disappearance of the broad acid/amine peaks and appearance of characteristic anhydride peaks at ~1850 and 1780 cm⁻¹).

Protocol 2: Synthesis of Poly(DL-2-aminoundecanoic acid)

This protocol describes a primary amine-initiated ROP.

  • Materials:

    • Purified DL-2-aminoundecanoic acid NCA

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Primary amine initiator (e.g., n-hexylamine)

    • Anhydrous Diethyl Ether

  • Procedure:

    • Monomer Preparation: In a glovebox or under strict inert atmosphere conditions, dissolve the purified NCA monomer in anhydrous DMF to a desired concentration (e.g., 5-10 wt%).

    • Initiation: Prepare a stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF. Calculate the volume needed to achieve the target monomer-to-initiator ratio [M/I], which determines the degree of polymerization. Add the initiator solution to the stirring monomer solution.

      • Expertise & Experience: The [M/I] ratio is the primary means of controlling the molecular weight of the final polymer. For example, an [M/I] of 100 will theoretically yield a polymer with 100 repeating units. The reaction is highly sensitive to moisture, which can also initiate polymerization, so all reagents and glassware must be scrupulously dry.[12]

    • Polymerization: Allow the reaction to proceed at room temperature. Monitor the polymerization by FT-IR by observing the disappearance of the NCA anhydride peaks. The reaction is typically complete in 24-72 hours.

    • Precipitation and Purification:

      • Once the reaction is complete, precipitate the polymer by adding the DMF solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol.

      • Collect the precipitated polymer by filtration or centrifugation.

      • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual DMF.

    • Drying: Dry the final white, solid polymer under high vacuum to a constant weight. Characterize by GPC (for molecular weight and dispersity) and ¹H NMR.

Application 2: Hydrophobic Surface Modification via "Grafting To"

DL-2-aminoundecanoic acid can be covalently attached to a functional polymer backbone to impart hydrophobicity. The "grafting to" approach involves attaching pre-formed side chains (in this case, the amino acid itself) to a reactive polymer backbone.[13][14] This method is effective for modifying surfaces of materials to control properties like wettability, adhesion, and biocompatibility.

Core Principle & Causality

This application utilizes standard peptide coupling chemistry. A polymer with pendant carboxylic acid groups, like poly(acrylic acid), can be activated using carbodiimide chemistry (e.g., EDC with NHS) to form a highly reactive intermediate. This intermediate readily reacts with the primary amine of DL-2-aminoundecanoic acid to form a stable amide bond, effectively grafting the hydrophobic side chain onto the hydrophilic backbone.[15]

G P_backbone Polymer Backbone (e.g., Poly(acrylic acid)) Activator EDC / NHS Activation P_backbone->Activator  Forms active  ester AA_monomer DL-2-Aminoundecanoic Acid Grafted_Polymer Amphiphilic Graft Copolymer AA_monomer->Grafted_Polymer  Amide bond  formation Activator->Grafted_Polymer  Amide bond  formation

Fig. 2: "Grafting To" workflow for surface modification.
Protocol 3: Grafting onto a Poly(acrylic acid) Backbone
  • Materials:

    • Poly(acrylic acid) (PAA)

    • DL-2-Aminoundecanoic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous DMF or DMSO

    • Dialysis tubing (appropriate MWCO)

    • Deionized water

  • Procedure:

    • Polymer Dissolution: Dissolve PAA in anhydrous DMF.

    • Activation: Add NHS (1.5 eq. relative to acrylic acid units) and EDC (1.5 eq.) to the PAA solution. Stir at room temperature for 4-6 hours to activate the carboxyl groups.

      • Expertise & Experience: NHS is used to convert the highly reactive but hydrolytically unstable O-acylisourea intermediate formed by EDC into a more stable, yet still highly reactive, NHS-ester. This improves the efficiency of the subsequent amidation reaction, especially in the potential presence of trace water.

    • Grafting Reaction: Dissolve DL-2-aminoundecanoic acid (1.0 eq.) in a minimal amount of DMF and add it to the activated PAA solution. Allow the reaction to stir at room temperature for 24-48 hours.

    • Purification:

      • Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cutoff (e.g., 3.5 kDa).

      • Dialyze against deionized water for 3-4 days, with frequent water changes, to remove unreacted amino acid, EDC/NHS by-products, and DMF.

    • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final graft copolymer as a fluffy, white solid.

      • Trustworthiness: The degree of grafting can be quantified using ¹H NMR spectroscopy by comparing the integration of peaks corresponding to the polymer backbone with those of the alkyl side chain of the grafted amino acid.

Application 3: Amphiphilic Block Copolymers for Drug Delivery

The combination of a hydrophilic polymer block with a hydrophobic block made from poly(DL-2-aminoundecanoic acid) creates an amphiphilic block copolymer. In aqueous solutions, these molecules self-assemble into core-shell nanostructures, typically micelles, where the hydrophobic blocks form the core and the hydrophilic blocks form the outer corona.[5][6] This hydrophobic core serves as an ideal reservoir for encapsulating poorly water-soluble drug molecules, enhancing their solubility and enabling targeted delivery.[16]

Core Principle & Causality

This synthesis is achieved by using a hydrophilic polymer with a terminal primary amine group, such as amine-terminated poly(ethylene glycol) (PEG-NH₂), as a macroinitiator for the ROP of the NCA monomer. The resulting PEG-b-poly(amino acid) copolymer will spontaneously assemble above its critical micelle concentration (CMC) in water to minimize the unfavorable interaction between the hydrophobic block and water.

Fig. 3: Self-assembly of amphiphilic copolymers for drug encapsulation.
Protocol 4: Synthesis of PEG-b-Poly(DL-2-aminoundecanoic acid)
  • Materials:

    • Amine-terminated Poly(ethylene glycol) (PEG-NH₂, e.g., 5 kDa)

    • Purified DL-2-aminoundecanoic acid NCA

    • Anhydrous DMF

    • Anhydrous Diethyl Ether

  • Procedure:

    • Macroinitiator Preparation: Dry the PEG-NH₂ macroinitiator by azeotropic distillation with toluene or by drying under high vacuum at elevated temperature. Dissolve the dried PEG-NH₂ in anhydrous DMF in a glovebox.

    • Polymerization: Dissolve the NCA monomer in anhydrous DMF and add it to the PEG-NH₂ solution. The ratio of NCA monomer to PEG-NH₂ will determine the length of the hydrophobic block.

    • Reaction and Purification: Follow steps 3-5 as described in Protocol 2. The purification via precipitation in diethyl ether will isolate the block copolymer from any unreacted monomer.

Protocol 5: Preparation of Drug-Loaded Micelles

This protocol uses a solvent evaporation method.

  • Materials:

    • PEG-b-poly(DL-2-aminoundecanoic acid) block copolymer

    • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

    • A volatile organic solvent (e.g., DMF, THF, or Dichloromethane)

    • Deionized water or phosphate-buffered saline (PBS)

  • Procedure:

    • Dissolution: Dissolve a known amount of the block copolymer and the hydrophobic drug in the chosen organic solvent.

    • Emulsification: Add this organic solution dropwise to a vigorously stirring aqueous solution (water or PBS). This will form a nanoemulsion where the polymer begins to self-assemble.

    • Solvent Evaporation: Allow the organic solvent to evaporate slowly, either by stirring overnight in a fume hood or by using a rotary evaporator under reduced pressure.

      • Expertise & Experience: As the organic solvent is removed, the block copolymers fully self-assemble into micelles, entrapping the hydrophobic drug within their cores.

    • Purification: Filter the resulting aqueous solution through a 0.45 µm syringe filter to remove any non-encapsulated drug precipitate or large polymer aggregates.

    • Characterization: The size and size distribution of the micelles can be determined by Dynamic Light Scattering (DLS). Drug loading content and encapsulation efficiency can be quantified using HPLC or UV-Vis spectroscopy after disrupting the micelles with a suitable organic solvent.

Polymer Characterization & Expected Properties

The successful synthesis and performance of these polymers rely on thorough characterization. The properties imparted by the long alkyl side chain of DL-2-aminoundecanoic acid are significant and can be quantified.

PropertyPolymer TypeTechniqueExpected Result & Significance
Molecular Weight & Dispersity (Đ) All TypesGel Permeation Chromatography (GPC)Controlled ROP should yield polymers with low dispersity (Đ < 1.3), indicating uniform chain lengths.
Surface Hydrophobicity Homopolypeptide, Grafted PolymerContact Angle GoniometryHigh water contact angles (>90-110°) are expected, confirming the water-repellent nature of surfaces coated with these polymers.
Thermal Properties Homopolypeptide, Block CopolymerDSC, TGATGA will show the decomposition temperature, indicating thermal stability. DSC may reveal glass transition temperatures (Tg).
Self-Assembly Amphiphilic Block CopolymerDynamic Light Scattering (DLS)DLS will measure the hydrodynamic diameter of self-assembled micelles, typically in the range of 50-200 nm.[5][17]
Drug Loading Capacity (DLC) Drug-Loaded MicellesHPLC / UV-Vis SpectroscopyDLC (%) = (Weight of loaded drug / Weight of micelles) x 100. Values can range widely (5-25%) depending on the drug-polymer interaction.[16]

References

  • Kovaleva, M., et al. (2020). Bio-Inspired Amphiphilic Block-Copolymers Based on Synthetic Glycopolymer and Poly(Amino Acid) as Potential Drug Delivery Systems. Polymers (Basel), 12(1), 183. Available from: [Link]

  • Kovaleva, M., et al. (2020). Bio-Inspired Amphiphilic Block-Copolymers Based on Synthetic Glycopolymer and Poly(Amino Acid) as Potential Drug Delivery Systems. PubMed, 12(1), 183. Available from: [Link]

  • Brissaud, A., et al. (2015). Synthesis of peptide-grafted comb polypeptides via polymerisation of NCA-peptides. Chemical Communications. Available from: [Link]

  • Ringleb, M., et al. (2026). Design of tuneable, biocompatible anionic polymers by l-norvaline amino acid post-polymerisation modification of pentafluorophenyl acrylate copolymers. ResearchGate. Available from: [Link]

  • Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters. Available from: [Link]

  • Kricheldorf, H. R. (2006). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. ResearchGate. Available from: [Link]

  • Guiscardo, L., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Available from: [Link]

  • Irvine, D. J., et al. (2001). Nanoscale clustering of RGD peptides at surfaces using Comb polymers. 1. Synthesis and characterization of Comb thin films. PubMed. Available from: [Link]

  • Heredia, K. L., et al. (2023). Synthesis and Antibiotic Activity of Chitosan-Based Comb-like Co-Polypeptides. MDPI. Available from: [Link]

  • Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. Available from: [Link]

  • Bonomelli, C., et al. (2018). Self-Structuring in Water of Polyamidoamino Acids with Hydrophobic Side Chains Deriving from Natural α-Amino Acids. MDPI. Available from: [Link]

  • Lotherwise, D., et al. (2017). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Macro Letters. Available from: [Link]

  • Avgeropoulos, A., et al. (2020). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. PMC. Available from: [Link]

  • Liu, G., et al. (2021). Self-Assembled Nanosized Vehicles from Amino Acid-Based Amphiphilic Polymers with Pendent Carboxyl Groups for Efficient Drug Delivery. Biomacromolecules. Available from: [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Available from: [Link]

  • Ghadiri, M. R., et al. (n.d.). Comb-polymers from peptide sequences. ResearchGate. Available from: [Link]

  • Phadke, S., et al. (n.d.). Supporting Information. UC San Diego. Available from: [Link]

  • Langer, S., et al. (2020). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. MDPI. Available from: [Link]

  • George, M., et al. (2013). Hydrophobic and oleophobic surface modification using gelling agents derived from amino acids. ResearchGate. Available from: [Link]

  • Smith, C. A., et al. (2024). Amphiphilic Copolymers and Their Role in the Study of Membrane Proteins. ACS Publications. Available from: [Link]

  • Gallardo, A., et al. (2003). Synthesis and characterization of poly(ester amide)s derived from glycolic acid and ω-amino acids. ResearchGate. Available from: [Link]

  • Cheng, H. N., & Biswas, A. (2023). Hydrophobic Modification of Agro-Based Polymers: A Selected Review. Infoteca-e. Available from: [Link]

  • Do, L. H., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. Available from: [Link]

  • Guiscardo, L., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. Available from: [Link]

  • Liu, X., et al. (2011). Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters. Available from: [Link]

  • Semple, J. E., et al. (n.d.). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. Available from: [Link]

  • Zhang, D., et al. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Protocol Exchange. Available from: [Link]

  • Dennig, A., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. PMC. Available from: [Link]

  • Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Engler, A. C., et al. (2012). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. PMC. Available from: [Link]

  • Sunshine, J. C., et al. (2012). Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery. PMC. Available from: [Link]

  • Li, Y., et al. (2024). Role of Hydrophobic Modification in Spermine-Based Poly(β-amino ester)s for siRNA Delivery and Their Spray-Dried Powders for Inhalation and Improved Storage. Biomacromolecules. Available from: [Link]

  • Islam, M. T., et al. (2024). Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. PMC. Available from: [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Available from: [Link]

  • The University of Queensland. (2015). Use of two-step grafting to fabricate dual-functional films and site-specific functionalized scaffolds. UQ eSpace. Available from: [Link]

  • Dadbin, S. (2021). Upcycling by grafting onto semi‐crystalline polymers using supercritical CO2. ResearchGate. Available from: [Link]

  • Khan, M. Q., et al. (2023). Polymer Grafting and its chemical reactions. ResearchGate. Available from: [Link]

Sources

Method

Application Note: DL-2-Aminoundecanoic Acid as a Robust Internal Standard for LC-MS/MS Lipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Mechanistic Rationale: Why DL-2-Aminoundecanoic Acid?...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale: Why DL-2-Aminoundecanoic Acid?

In mass spectrometry-based lipidomics, matrix effects (ion suppression or enhancement) and variable extraction efficiencies are the primary sources of quantitative error. To mitigate this, exogenous internal standards (IS) that do not natively exist in the biological matrix must be spiked into samples prior to extraction.

  • Amphoteric Ionization Superiority: 2-AUA contains both an α -amino group and a carboxylic acid group. This allows it to act as a highly efficient proton acceptor in Positive Electrospray Ionization (ESI+) forming [M+H]+ at m/z 202.18, and a proton donor in Negative ESI (ESI-) forming [M−H]− at m/z 200.16. It serves as an excellent surrogate for free fatty acids (FFAs), lipoamino acids, and sphingoid bases.

  • Predictable Biphasic Partitioning: Unlike highly polar endogenous amino acids that partition exclusively into the aqueous phase, the 11-carbon hydrophobic tail of 2-AUA forces it into the organic phase during methyl-tert-butyl ether (MTBE) or Folch extractions. This makes it a highly accurate tracker for the recovery of medium-chain lipids.

  • Absence of Endogenous Background: Because 2-AUA is an unnatural synthetic derivative, it presents zero biological background in mammalian, plant, or bacterial matrices, ensuring high signal-to-noise (S/N) ratios and eliminating false-positive quantification errors [1].

Experimental Workflow Visualization

The following diagram illustrates the critical stages of the lipid extraction workflow. 2-AUA is introduced at the very first step to ensure it undergoes the exact same thermodynamic and mechanical stresses as the endogenous lipids, creating a self-validating system where the IS peak area directly reflects global extraction efficiency.

G Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike Internal Standard (DL-2-Aminoundecanoic Acid) Sample->Spike Homogenize 3. Solvent Addition & Homogenization (Pre-chilled MTBE / MeOH) Spike->Homogenize Normalizes Recovery Phase 4. Phase Separation (Add H2O, Centrifuge) Homogenize->Phase Induces Biphasic Split Organic 5. Organic Phase Recovery (Lipids + 2-AUA) Phase->Organic Extract Upper Layer LCMS 6. LC-MS/MS Analysis (ESI+/- Quantification) Organic->LCMS Matrix Effect Correction

Fig 1: MTBE Lipidomics Extraction Workflow utilizing 2-AUA as an early-stage spike-in standard.

Self-Validating Experimental Protocol

We utilize a modified MTBE extraction method [2]. Causality Note: MTBE is strictly preferred over traditional Chloroform (Folch method) because the lipid-rich organic layer forms at the top of the aqueous phase. This prevents the pipette tip from passing through the proteinaceous pellet during aspiration, drastically reducing column-clogging contaminants and ensuring LC-MS longevity.

Step-by-Step Methodology

Phase 1: Standard Preparation

  • Stock Solution: Dissolve 1.0 mg of DL-2-Aminoundecanoic acid in 1 mL of 50:50 Methanol:Water (with 0.1% Formic Acid to aid dissolution of the zwitterion). This yields a 1 mg/mL stock.

  • Working IS Solution: Dilute the stock to 5 µg/mL in 100% LC-MS grade Methanol. Store at -20°C.

Phase 2: MTBE Extraction

  • Sample Aliquot: Transfer 50 µL of plasma (or 10 mg of homogenized tissue) into a 2 mL Eppendorf tube.

  • IS Spiking: Add 20 µL of the 2-AUA Working IS Solution (5 µg/mL). Vortex for 10 seconds. (This introduces exactly 100 ng of 2-AUA per sample).

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex for 30 seconds. (Methanol crashes the proteins and disrupts lipid-protein complexes).

  • Lipid Solubilization: Add 750 µL of ice-cold MTBE. Incubate on a shaker at 4°C for 15 minutes.

  • Phase Induction: Add 188 µL of LC-MS grade Water to induce phase separation. Vortex vigorously for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer 600 µL of the upper organic layer (containing lipids and 2-AUA) to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid pellet in 100 µL of 65:30:5 Isopropanol:Acetonitrile:Water. Transfer to an autosampler vial.

Self-Validation Check: Across a 100-sample cohort, the raw peak area of 2-AUA should exhibit a Coefficient of Variation (CV) of <15%. A sudden drop in 2-AUA peak area in a specific sample immediately flags an extraction failure or severe localized ion suppression, invalidating that specific sample run without compromising the entire dataset.

Data Presentation & LC-MS/MS Parameters

To ensure robust quantification, the LC-MS system must be tuned specifically for the transitions of 2-AUA. Below are the optimized parameters for a reversed-phase (C18) lipidomics gradient coupled to a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

Table 1: MRM Transitions and Collision Energies for 2-AUA
ParameterESI Positive Mode (+)ESI Negative Mode (-)
Precursor Ion (m/z) 202.18 [M+H]+ 200.16 [M−H]−
Product Ion 1 (Quantifier) 156.10 (Loss of H2​O+CO )198.10 (Loss of H2​ )
Product Ion 2 (Qualifier) 84.10141.10
Collision Energy (CE) 15 eV20 eV
Declustering Potential (DP) 60 V-55 V
Expected Retention Time ~4.2 min (on 100mm C18)~4.2 min (on 100mm C18)
Table 2: Mobile Phase Gradient (Reversed-Phase Lipidomics)

Column: Acquity UPLC CSH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Rationale
0.00.48515Equilibration; polar compounds elute.
2.00.470302-AUA elutes here alongside free fatty acids.
2.50.45248Phospholipids (PC, PE, PS) begin to elute.
11.00.41882Diacylglycerols (DAG) and Ceramides elute.
11.50.4199Triacylglycerols (TAG) and Cholesteryl Esters elute.
12.00.4199Column wash (highly non-polar lipids removed).
12.10.48515Return to initial conditions.

References

The following authoritative sources ground the methodologies and mechanistic claims detailed in this application note:

  • Cajka, T., & Fiehn, O. (2017). Toward Merging Untargeted and Targeted Methods in Mass Spectrometry-Based Metabolomics and Lipidomics. Nature Reviews Chemistry, 1(2), 0014. URL: [Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. URL: [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews, 38(7), 1882-1896. URL: [Link]

Application

Synthesis of lipid-like peptides incorporating DL-2-Aminoundecanoic acid

Application Note: Advanced Synthesis of Lipid-Like Peptides Incorporating DL-2-Aminoundecanoic Acid Introduction & Scientific Rationale The engineering of lipid-like peptides (lipopeptides) has revolutionized the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Lipid-Like Peptides Incorporating DL-2-Aminoundecanoic Acid

Introduction & Scientific Rationale

The engineering of lipid-like peptides (lipopeptides) has revolutionized the development of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and self-assembling nanomaterials. Incorporating non-canonical, highly lipophilic amino acids such as DL-2-Aminoundecanoic acid introduces a bulky 11-carbon aliphatic chain directly into the peptide backbone.

Unlike traditional N-terminal fatty acid acylation, embedding this unnatural amino acid within the sequence provides precise topological control over the peptide's amphipathicity. In aqueous solutions, peptides incorporating 2-aminoundecanoic acid typically exhibit a random coil conformation due to the inability of the hydrophobic chain to find a stable intramolecular fold [1]. However, upon encountering a membrane-mimetic environment (e.g., lipid vesicles or bacterial membranes), the lipid tail acts as a hydrophobic anchor. This anchoring induces a dramatic conformational shift, driving the peptide backbone to adopt highly ordered structures such as α-helices or β-sheets [1].

This structural transition is highly sought after in drug development. For instance, Slootweg et al. (2013) demonstrated that incorporating the enantiomerically pure (S)-2-aminoundecanoic acid into the antimicrobial peptide anoplin significantly increased its membrane affinity, resulting in potent activity against Escherichia coli and Staphylococcus aureus [2].

Mechanistic Insights: Membrane Anchoring

The causality behind the efficacy of 2-aminoundecanoic acid lies in its dual thermodynamic role: it lowers the activation energy required for membrane insertion while simultaneously stabilizing the secondary structure through hydrophobic packing.

MembraneInsertion A Aqueous Environment (Random Coil) B Membrane Proximity (Electrostatic Attraction) A->B Diffusion C Lipid Tail Anchoring (DL-2-Aminoundecanoic Acid) B->C Hydrophobic Interaction D Lipid Bilayer Insertion (α-Helix Induction) C->D Conformational Shift E Membrane Disruption (Antimicrobial Action) D->E Pore Formation

Membrane insertion and α-helix induction mechanism of DL-2-Aminoundecanoic acid lipopeptides.

Solid-Phase Peptide Synthesis (SPPS) Strategy

The integration of a structurally demanding, sterically hindered amino acid like DL-2-Aminoundecanoic acid requires specific adaptations to standard SPPS protocols [1].

  • Overcoming Hydrophobic Collapse: As the highly lipophilic 11-carbon chain is added, the growing peptide becomes prone to "hydrophobic collapse," where the peptide folds onto itself, shielding the reactive N-terminus. Causality: To prevent this, the swelling and coupling solvents must be optimized. A 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) disrupts these intramolecular hydrophobic interactions, keeping the resin adequately swollen and the amine accessible.

  • Coupling Kinetics: The extreme steric bulk of the C11 chain drastically reduces the nucleophilic attack rate during coupling. Causality: Standard DIC/HOBt coupling is insufficient. A double-coupling strategy utilizing HATU (a highly reactive uronium salt) with N,N-Diisopropylethylamine (DIPEA) is mandatory to ensure complete acylation and prevent deletion sequences.

SPPSWorkflow Start Resin Swelling (DCM/DMF 1:1) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect StandardAA Standard AA Coupling (DIC/Oxyma) Deprotect->StandardAA Cycle StandardAA->Deprotect Repeat LipidAA DL-2-Aminoundecanoic Acid Double Coupling StandardAA->LipidAA Target Position LipidAA->Deprotect Resume Cleavage TFA Cleavage & Global Deprotection LipidAA->Cleavage If N-terminal Purify RP-HPLC Purification & LC-MS/CD Analysis Cleavage->Purify

SPPS workflow for lipid-like peptides incorporating DL-2-Aminoundecanoic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the specified checkpoints.

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of Rink Amide MBHA resin (loading ~0.6 mmol/g) into a fritted synthesis syringe. Rationale: Rink Amide generates a C-terminal amide, mimicking natural AMPs and increasing the net positive charge.

  • Swell the resin in 5 mL of DCM/DMF (1:1, v/v) for 45 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 3 mL of 20% Piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly: DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).

  • Validation: Perform a Kaiser test. A dark blue resin indicates successful deprotection (presence of free primary amines).

Step 3: Coupling of Standard Amino Acids

  • Prepare the coupling solution: 0.4 mmol (4 eq) Fmoc-AA-OH, 0.4 mmol (4 eq) DIC, and 0.4 mmol (4 eq) Oxyma Pure in 2 mL DMF.

  • Add the solution to the resin and agitate for 60 minutes.

  • Drain and wash with DMF (3 × 3 mL) and DCM (3 × 3 mL).

  • Validation: Perform a Kaiser test. A yellow resin indicates complete coupling. If blue, repeat the coupling step.

Step 4: Coupling of DL-2-Aminoundecanoic Acid (Critical Step)

  • Prepare the first coupling solution: 0.3 mmol (3 eq) Fmoc-DL-2-Aminoundecanoic acid, 0.3 mmol (3 eq) HATU, and 0.6 mmol (6 eq) DIPEA in 2 mL of DMF/DCM (1:1). Rationale: HATU is required to overcome the extreme steric hindrance of the C11 chain.

  • Add to the resin and agitate for 2 hours. Drain and wash.

  • Double Coupling: Prepare a fresh identical solution and couple for an additional 2 hours.

  • Drain and wash extensively: DMF (5 × 3 mL), DCM (5 × 3 mL).

  • Validation: Perform a Kaiser test. Ensure a strictly yellow result before proceeding.

Step 5: Cleavage and Global Deprotection

  • Once the sequence is complete and the final N-terminal Fmoc is removed, wash the resin with DCM and dry under a vacuum for 1 hour.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Add 4 mL of the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Collect the filtrate. Precipitate the peptide by adding the filtrate dropwise into 30 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 10 minutes, discard the supernatant, and air-dry the pellet.

Data Presentation: Structure-Activity Relationship (SAR)

The incorporation of 2-aminoundecanoic acid profoundly impacts biological activity. The table below summarizes the quantitative shifts in antimicrobial and hemolytic activity when native sequences are modified with this lipophilic unnatural amino acid, based on the foundational SAR studies of anoplin analogs [2].

Peptide VariantSequence ModificationMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Hemolysis EC₅₀ (µg/mL)
Native Anoplin GLLKRIKTLL-NH₂ (No modification)> 100> 100> 200 (Low toxicity)
Lipophilic Analog Leu-2 replaced with 2-Aminoundecanoic acid< 12.5< 12.5< 10 (High toxicity)
Lipophilic Analog Ile-6 replaced with 2-Aminoundecanoic acid< 25.0< 25.0< 15 (High toxicity)

Interpretation: While the 11-carbon chain increases membrane affinity and antimicrobial potency by 8- to 16-fold, it also significantly increases hemolytic activity (loss of selectivity). Researchers must balance lipophilicity with cationic charge distribution when designing therapeutic candidates.

Analytical Validation

To ensure the trustworthiness of the synthesized lipopeptide, the following analytical validations must be performed:

  • RP-HPLC: Utilize a C8 or C4 column rather than a standard C18. The extreme hydrophobicity of the 11-carbon chain will cause irreversible binding or excessively broad peaks on a C18 stationary phase.

  • LC-MS (ESI): Confirm the exact mass. The addition of the undecanoic side chain will shift the m/z ratio predictably.

  • Circular Dichroism (CD) Spectroscopy: Measure the peptide in 10 mM phosphate buffer (aqueous) versus 50% Trifluoroethanol (TFE) or in the presence of SDS micelles. A shift from a minimum at 198 nm (random coil) to dual minima at 208 nm and 222 nm (α-helix) validates the environment-dependent conformational switching imparted by the lipidic amino acid [1].

References

  • Slootweg, J. C., van Schaik, T. B., Quarles van Ufford, H. L., Breukink, E., Liskamp, R. M., & Rijkers, D. T. (2013). "Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative." Bioorganic & Medicinal Chemistry Letters, 23(13), 3749–3752. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for DL-2-Aminoundecanoic Acid Purification

Welcome to the technical support center for the purification of DL-2-Aminoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of DL-2-Aminoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in the crystallization of this long-chain amino acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of DL-2-Aminoundecanoic acid in a direct question-and-answer format.

Q1: My DL-2-Aminoundecanoic acid is "oiling out" instead of crystallizing. What's causing this and how can I fix it?

A1: "Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid.

Causality: The molecules are driven out of solution so quickly that they don't have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate in a disordered, liquid-like state.

Solutions:

  • Reduce the Cooling Rate: A slower cooling rate is paramount.[1][2][3][4][5] Allow the hot, saturated solution to cool gradually to room temperature before transferring it to a colder environment like a refrigerator. This gives the molecules more time to form nucleation sites and grow into larger, more ordered crystals.[2][4]

  • Adjust the Solvent System: You may have too much of the "good" solvent, the solvent in which the compound is highly soluble. Try slowly adding a "poor" solvent (an anti-solvent) to the solution at an elevated temperature until you observe persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6] This technique, known as anti-solvent crystallization, can be very effective for amino acids.[7][8][9]

  • Increase the Solvent Volume: If the concentration of your amino acid is too high, it can lead to oiling out. Try using a larger volume of the solvent to create a less saturated solution at the boiling point.

  • Induce Crystallization: If slow cooling doesn't produce crystals, try scratching the inside of the flask with a glass rod at the air-solvent interface.[6] The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure DL-2-Aminoundecanoic acid can also initiate crystallization.

Q2: I'm not getting any crystal formation, even after extended cooling. What are the next steps?

A2: A lack of crystal formation suggests that the solution is not sufficiently supersaturated, or there are impurities present that are inhibiting crystallization.

Solutions:

  • Increase Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the DL-2-Aminoundecanoic acid and then attempt the cooling process again.[6]

  • Evaluate for Impurities: Impurities from the synthesis of DL-2-Aminoundecanoic acid, such as unreacted starting materials or byproducts like the secondary amine (aminodiundecanoic acid), can interfere with crystal lattice formation.[10][11] Consider performing an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the workup is critical for removing acidic or basic reagents.[6]

  • Experiment with Different Solvent Systems: The solubility profile of DL-2-Aminoundecanoic acid may not be ideal for your current solvent. Experiment with different solvent systems. Water can be used for recrystallization, and for higher purity, its hydrochloride salt can be recrystallized from a methanol/ethyl acetate mixture.[12] Aqueous ethanol solutions are also commonly used for purifying long-chain amino acids.[13]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield after recrystallization can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[6] Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even at low temperatures.

  • Optimize the Cooling Process: Ensure that you have allowed sufficient time for crystallization to complete at a low temperature. A stepwise cooling approach can be beneficial.[1]

  • Select an Appropriate Solvent: The ideal solvent should have high solubility for DL-2-Aminoundecanoic acid at high temperatures and low solubility at low temperatures. A patent has shown that dilute acetic acid in water can significantly increase the solubility of long-chain amino acids at higher temperatures, allowing for recrystallization at a higher concentration.[13]

Q4: The purity of my crystals is not as high as expected. What can I do?

A4: Low purity is often a result of rapid crystallization, which can trap impurities within the crystal lattice, or co-precipitation of impurities.

Solutions:

  • Slow Down the Crystallization: As mentioned previously, a slower cooling rate generally leads to the formation of larger, purer crystals because it allows time for impurities to be excluded from the growing crystal lattice.[1][2]

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed.

  • Charcoal Treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtering it. The activated carbon will adsorb the impurities, which can then be removed by hot filtration.[13]

Frequently Asked Questions (FAQs)

What are the key physical properties of DL-2-Aminoundecanoic acid relevant to crystallization?

DL-2-Aminoundecanoic acid is a white, crystalline solid.[14] Its solubility is pH-dependent.[14] Understanding its solubility in various solvents is crucial for selecting an appropriate crystallization system.

PropertyValueSource
Molecular FormulaC11H23NO2[15]
Molar Mass201.31 g/mol [15]
Melting Point188-191 °C[16]
Water Solubility2 g/L (at 20°C)[16]
pKa (amine)11.15 (at 16°C)[14]
pKa (COOH group)4.55 (at 16°C)[14]
What are some recommended solvent systems for the crystallization of DL-2-Aminoundecanoic acid?

Based on available literature, several solvent systems can be effective:

  • Water: Can be used for basic recrystallization.[12]

  • Aqueous Ethanol: A common choice for the purification of long-chain amino acids.[13]

  • Dilute Acetic Acid: A 10% (wt/wt) acetic acid solution has been shown to significantly increase the solubility of 11-aminoundecanoic acid at elevated temperatures, allowing for efficient recrystallization.[13]

  • Methanol/Ethyl Acetate: Suitable for recrystallizing the hydrochloride salt of 11-aminoundecanoic acid for enhanced purification.[12]

How does the cooling rate impact crystal size and purity?

The rate of cooling has a direct and significant impact on the final crystal attributes:

  • Slow Cooling: Generally results in larger, more uniform, and purer crystals.[1][2][3][4][5] This is because a slower process allows for selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[2]

  • Fast Cooling: Tends to produce smaller crystals with a broader size distribution and lower purity.[1][3][4] Rapid cooling increases the number of nucleation sites, leading to a larger number of smaller crystals that can trap impurities.[2]

What is anti-solvent crystallization and when should I use it?

Anti-solvent crystallization is a technique where a "poor" solvent (the anti-solvent) is added to a solution of the compound in a "good" solvent. This reduces the solubility of the compound, inducing crystallization. This method is particularly useful when the compound's solubility is not strongly dependent on temperature. For many amino acids, this can be a very effective and rapid method for producing crystals.[7][8][9]

Experimental Protocols

Protocol 1: Cooling Crystallization from an Aqueous Acetic Acid Solution

This protocol is adapted from a patented method for purifying long-chain amino acids.[13]

  • Dissolution: In a suitable flask, add 40 g of crude 11-aminoundecanoic acid to 100 mL of a 10% (wt/wt) aqueous acetic acid solution.

  • Heating: Heat the suspension to 90 °C with stirring until a cloudy solution is obtained.

  • Decolorization (Optional): If colored impurities are present, add 1 g of activated carbon and stir gently at 90 °C for 1 hour.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with a filter aid (e.g., Celite) to remove any insoluble impurities or activated carbon.

  • Cooling: Allow the clear, colorless filtrate to cool slowly to room temperature. A crystalline mass should form.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals three times with deionized water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This is a general protocol that can be adapted for DL-2-Aminoundecanoic acid.

  • Dissolution: Dissolve the crude DL-2-Aminoundecanoic acid in a minimum amount of a "good" solvent (e.g., water or a water/alcohol mixture) at an elevated temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an anti-solvent, e.g., isopropanol or ethanol) until the solution becomes persistently cloudy.[7][8]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing the Crystallization Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates a typical crystallization process.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude DL-2-Aminoundecanoic Acid Solvent Select Solvent System (e.g., Aqueous Acetic Acid) Crude_Product->Solvent Heat_Stir Heat and Stir to Dissolve Solvent->Heat_Stir Hot_Filtration Hot Filtration (Optional: with Activated Carbon) Heat_Stir->Hot_Filtration Slow_Cooling Slow Cooling to Room Temperature Hot_Filtration->Slow_Cooling Further_Cooling Further Cooling (Ice Bath/Refrigerator) Slow_Cooling->Further_Cooling Vacuum_Filtration Vacuum Filtration Further_Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A generalized workflow for the purification of DL-2-Aminoundecanoic acid by crystallization.

Troubleshooting Decision Tree

When encountering issues, a systematic approach can help identify the root cause and the appropriate solution.

TroubleshootingTree Start Problem Encountered During Crystallization Oiling_Out Product 'Oiling Out'? Start->Oiling_Out No_Crystals No Crystals Formed? Oiling_Out->No_Crystals No Oiling_Out_Sol1 Reduce Cooling Rate Oiling_Out->Oiling_Out_Sol1 Yes Low_Yield Low Crystal Yield? No_Crystals->Low_Yield No No_Crystals_Sol1 Increase Concentration (Evaporate Solvent) No_Crystals->No_Crystals_Sol1 Yes Low_Yield_Sol1 Use Minimum Amount of Hot Solvent Low_Yield->Low_Yield_Sol1 Yes Oiling_Out_Sol2 Adjust Solvent/Anti-Solvent Ratio Oiling_Out_Sol1->Oiling_Out_Sol2 Oiling_Out_Sol3 Increase Solvent Volume Oiling_Out_Sol2->Oiling_Out_Sol3 No_Crystals_Sol2 Check for Impurities (Additional Wash) No_Crystals_Sol1->No_Crystals_Sol2 No_Crystals_Sol3 Try a Different Solvent System No_Crystals_Sol2->No_Crystals_Sol3 Low_Yield_Sol2 Ensure Sufficient Cooling Time Low_Yield_Sol1->Low_Yield_Sol2 Low_Yield_Sol3 Optimize Solvent Choice Low_Yield_Sol2->Low_Yield_Sol3

Caption: A decision-making tree for troubleshooting common crystallization problems.

References

  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. (2017). [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer. (2024). [Link]

  • Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound. Journal of the Korean Institute of Chemical Engineers. (2018). [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe. (2023). [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit. (2020). [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. (2021). [Link]

  • 11-Aminoundecanoic acid. Wikipedia. (2023). [Link]

  • Feasibility Study on Antisolvent Crystallization by Means of Gas–Liquid Slug Flow in Curved Microchannel. ResearchGate. (2010). [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. (2023). [Link]

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University. [Link]

  • Process for purifying long chain amino acids.
  • Aminoundecanoic acid. PubChem. [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. [Link]

  • 2-aminoundecanoic acid. ChemBK. (2024). [Link]

  • Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. Eureka. (2014).
  • Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. (2011). [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. (2014). [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. (1970). [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. (2015). [Link]

  • Method for crystallization of amino acids.
  • 11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002). [Link]

Sources

Optimization

Overcoming steric hindrance when coupling long-chain alpha-amino acids

Topic: Overcoming Steric Hindrance When Coupling Long-Chain and Bulky α-Amino Acids Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that the formati...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance When Coupling Long-Chain and Bulky α-Amino Acids

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that the formation of an amide bond is not always straightforward, especially when dealing with sterically demanding building blocks. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the challenges posed by sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when facing difficult coupling reactions.

Q1: What exactly is steric hindrance in peptide coupling, and why are certain α-amino acids so problematic?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[1] In peptide synthesis, this means that bulky side chains (e.g., in Valine, Isoleucine) or substituents on the α-carbon (e.g., in α-aminoisobutyric acid, Aib) or the backbone nitrogen (N-methylated amino acids) physically block the reacting amino and carboxyl groups from approaching each other.[1][2] This obstruction slows down or completely prevents the formation of the peptide bond.[1]

Long-chain α-amino acids with branching at the β-carbon (Val, Ile) are classic examples. As the peptide chain elongates on a solid support, it can also fold into secondary structures or aggregate, further burying the reactive N-terminus and compounding the steric challenge.[2][3]

Q2: My standard coupling reagent (like DIC/DCC) failed. Which reagents are more effective for sterically hindered amino acids?

A2: For difficult couplings, standard carbodiimide reagents are often insufficient.[2][4] You should switch to more potent in-situ activating reagents that form highly reactive esters. These are broadly categorized into two classes:

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are extremely effective. HATU is often considered one of the most efficient as it forms highly reactive OAt esters.[2][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. PyAOP, like HATU, generates OAt esters and shows high efficiency.[2][4]

Oxyma-based reagents like COMU have also demonstrated superior performance compared to older HOBt-based reagents like HBTU for hindered couplings.[6]

Q3: I've switched to a stronger coupling reagent, but the reaction is still incomplete. What are the next steps?

A3: If a powerful reagent alone isn't enough, you must optimize the reaction conditions and strategy. The key variables to address are:

  • Reaction Time and Temperature: Sterically hindered couplings are slower. Increasing the reaction time (e.g., from 1 hour to 4 hours, or even overnight) is a simple and effective step.[1][2][6]

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents is a very common and powerful technique to drive the reaction to completion.[2]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[2][7]

  • Microwave-Assisted Synthesis: Applying microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the system, often reducing reaction times from hours to minutes.[8][9][10][11]

Q4: Are there any "last resort" methods for extremely difficult couplings, like those involving α,α-disubstituted amino acids?

A4: Yes. For exceptionally challenging cases, such as coupling two α,α-disubstituted residues or coupling onto an N-methylated amine, even the best uronium salts may fail. In these situations, you can turn to more specialized techniques:

  • Acyl Fluoride Activation: Converting the carboxylic acid to its corresponding acyl fluoride creates a small, highly reactive species that can overcome severe steric barriers.[2][12] This method is highly effective but requires specific fluorinating agents like TFFH.

  • Enzymatic Methods: Novel chemoenzymatic protocols, such as the CaLB-BOP method, have shown enhanced efficiency for sterically demanding substrates under mild conditions.[13][14]

  • Coupling-Free Ligation: For connecting two large, hindered peptide fragments, specialized chemical ligation methods that do not rely on traditional coupling reagents are being developed.[15][16]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving specific experimental failures.

Problem: My coupling reaction has a very low yield, and I suspect it is incomplete.
Diagnosis & Confirmation

Before optimizing, you must confirm that the low yield is due to an incomplete coupling reaction.

  • Qualitative Test (Kaiser Test): Perform a Kaiser test on a small sample of the resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, confirming an incomplete reaction. A yellow or colorless result suggests the coupling was successful.[17]

  • Quantitative Analysis (LC-MS): Cleave a small sample of the peptide from the resin and analyze it by LC-MS. The presence of a major peak corresponding to the mass of the truncated "deletion" sequence is definitive proof of coupling failure.

Solutions & Scientific Rationale

If the coupling is confirmed to be incomplete, follow this workflow.

G cluster_0 start Failed Coupling Confirmed (Kaiser Test Positive / LC-MS) reagent Optimize Coupling Reagent start->reagent conditions Optimize Conditions reagent->conditions Still incomplete success Coupling Successful reagent->success Complete double_couple Perform Double Coupling conditions->double_couple Still incomplete conditions->success Complete microwave Use Microwave Synthesis double_couple->microwave Still incomplete double_couple->success Complete acyl_fluoride Switch to Acyl Fluoride Method microwave->acyl_fluoride For extreme cases microwave->success Complete acyl_fluoride->success Complete

Caption: Troubleshooting workflow for incomplete coupling reactions.

  • Optimize Coupling Reagent: The activation energy for coupling hindered amino acids is high. Your first step should be to ensure your reagent is potent enough. Standard carbodiimides form an O-acylisourea intermediate which is prone to side reactions and may not be reactive enough. Uronium/phosphonium salts generate highly reactive esters that more effectively drive the reaction forward.[2]

    Reagent Class Example(s) Active Ester Formed Relative Reactivity Notes
    CarbodiimideDIC, DCCO-acylisoureaLowGenerally insufficient for hindered couplings.[4]
    HOBt-basedHBTU, PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[5]
    HOAt-basedHATU, PyAOPOAt esterVery High HOAt is a superior leaving group to HOBt, making these reagents highly efficient.[2][5]
    Oxyma-basedCOMU, PyOximOxyma esterVery High Generally considered superior to HOBt-based reagents and a safer alternative to benzotriazoles.[6][18]
    Immonium/OtherT3PSymmetric AnhydrideHighKnown for high efficiency and low racemization.[19]
  • Optimize Reaction Conditions:

    • Solvent: A well-solvated peptide-resin is crucial for reactivity. Aggregation physically prevents the N-terminus from being accessible. NMP is generally a better solvent than DMF for preventing aggregation in "difficult sequences".[2][7] In some cases, using a solvent mixture (e.g., DMF/DCM) or adding a small amount of DMSO can disrupt secondary structures and improve outcomes.[6][20]

    • Time & Temperature: Increase the coupling time to at least 2-4 hours. Applying moderate heat (40-50°C) can also overcome the activation energy barrier, but must be done cautiously as it can increase the risk of racemization.[21]

  • Employ Double Coupling: This is a highly effective strategy. After the first coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to couple any remaining free amines. This second opportunity is often sufficient to push the reaction to completion.[2]

  • Utilize Microwave-Assisted Peptide Synthesis (MASPS): Microwave irradiation provides rapid, efficient, and uniform heating that standard methods cannot match. This dramatically accelerates coupling and deprotection steps, allowing difficult couplings to be completed in as little as 5-20 minutes.[3][8][10] It is particularly advantageous for overcoming aggregation.[22]

Problem: My desired peptide is formed, but it is contaminated with a diastereomer (racemization).
Diagnosis & Confirmation

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. It is readily detected by reverse-phase HPLC, where the resulting diastereomeric peptide will often appear as a separate, closely eluting peak next to the main product peak.

Solutions & Scientific Rationale

The primary mechanism for racemization during coupling involves the formation of an oxazolone intermediate. This can be suppressed through several strategies:

  • Choice of Additives: The most critical factor is the use of additives. Coupling reagents should always be used with additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) or, less preferably, HOBt. These additives suppress oxazolone formation and reduce racemization risk.[23][24] Oxyma-based reagents like COMU have this protection built-in.

  • Base Selection and Stoichiometry: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6] Use the minimum amount of base necessary. An excess of base, especially a stronger one, can promote proton abstraction from the α-carbon, leading to racemization.[6][25]

  • Minimize Pre-activation Time: The longer the activated amino acid exists in solution before it couples, the greater the opportunity for it to racemize.[20] Add the activating reagents to the amino acid solution immediately before adding it to the resin.

  • Avoid High Temperatures: While heat can improve coupling efficiency, it also accelerates the rate of racemization. If racemization is a problem, avoid elevated temperatures or use them for the shortest possible time.[2]

G cluster_0 AminoAcid Activated Amino Acid Oxazolone Oxazolone (Planar, Achiral) AminoAcid:f0->Oxazolone Racemization Pathway (Promoted by excess base, heat) Peptide Growing Peptide Chain AminoAcid:f0->Peptide:f0 Desired Coupling Pathway (Promoted by efficient reagents + additives) Racemized Racemized Amino Acid Oxazolone->Racemized:f0 Racemized:f0->Peptide:f0 Coupling DesiredPeptide Desired Peptide (Correct Stereochemistry) Peptide:f0->DesiredPeptide Diastereomer Diastereomeric Peptide (Incorrect Stereochemistry) Peptide:f0->Diastereomer

Sources

Troubleshooting

Technical Support Center: DL-2-Aminoundecanoic Acid Storage, Handling, and Synthesis Optimization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when working with DL-2-Aminoundecanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when working with DL-2-Aminoundecanoic acid.

DL-2-Aminoundecanoic acid is a synthetic lipoamino acid (Laa) featuring an 11-carbon hydrophobic aliphatic tail. It is highly valued in drug development for acting as a hydrophobic anchor—significantly increasing the proteolytic stability, albumin-binding affinity, and membrane permeability of engineered peptides (such as anoplin and conotoxin analogs)[1][2][3]. However, its extreme lipophilicity introduces unique handling and synthesis hurdles.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does the dry powder of DL-2-Aminoundecanoic acid cling to spatulas and weigh boats, and how can I prevent this? A1: The 11-carbon aliphatic chain renders the molecule highly hydrophobic. In a dry laboratory environment, the powder's inability to absorb ambient moisture prevents the natural dissipation of triboelectric charges generated during physical handling. This static buildup causes the powder to aerosolize or cling stubbornly to plastic and metal surfaces.

  • The Fix: Utilize an anti-static ionizer gun on your spatulas and weigh boats immediately prior to handling. Additionally, maintaining ambient relative humidity between 40-50% provides a microscopic hydration layer on surfaces, naturally grounding the charge without compromising the bulk powder.

Q2: I am experiencing severe solubility issues when attempting to dissolve the free acid in aqueous buffers. What is the optimal solvent system? A2: DL-2-Aminoundecanoic acid has an extremely low aqueous solubility of less than 2 g/L at 20°C[4]. The lengthy hydrophobic tail dominates the polar amino acid headgroup, inducing rapid thermodynamic aggregation and precipitation in polar protic solvents.

  • The Fix: For biological assays, dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM), then perform a rapid dilution into your working buffer (ensuring final DMSO concentration remains < 1%). For Solid-Phase Peptide Synthesis (SPPS), use a 1:1 mixture of DMF and DCM; the DCM disrupts hydrophobic packing while DMF solvates the polar backbone[2].

Q3: During SPPS, the coupling efficiency drops significantly when adding DL-2-Aminoundecanoic acid. How can I optimize this? A3: The primary culprit is the hydrophobic collapse (micellization) of the lipid tails on the resin. This creates a steric shield around the N-terminal amine of the growing peptide chain, preventing the incoming amino acid from properly reacting.

  • The Fix: Switch from standard HBTU to the more reactive HATU/DIEA activation system[2]. If aggregation persists, add 0.1 M LiCl to the DMF solvent; the lithium ions act as a chaotropic agent to break up intermolecular hydrophobic interactions.

Q4: Because this is a "DL" racemic mixture, how will it affect the stability and degradation of my synthesized lipopeptide? A4: Incorporating a racemic mixture will yield two distinct diastereomers of your final peptide. Mechanistically, mammalian proteases are highly stereoselective for L-amino acid peptide bonds. Consequently, the D-enantiomer fraction of your lipoamino acid will exhibit significantly higher resistance to enzymatic degradation in human plasma compared to the L-enantiomer[1].

  • The Fix: If uniform degradation kinetics are strictly required for your pharmacokinetic models, you must perform chiral resolution via preparative HPLC to isolate the specific diastereomer[1][2].

Section 2: Quantitative Data & Physicochemical Profile

To ensure precise experimental design, refer to the following validated parameters for DL-2-Aminoundecanoic acid:

PropertyQuantitative ValueExperimental Implication
Molecular Weight 201.31 g/mol [4]Calculate stoichiometry carefully; a 4x molar excess is standard for SPPS coupling.
Aqueous Solubility < 2 g/L (at 20°C)[4]Requires organic co-solvents (DMSO, DMF, or Butanol) for stock solutions.
Melting Point 188-191 °C[4]Thermally stable under standard microwave-assisted SPPS heating conditions (e.g., 75°C).
Storage Temperature < +30°C (Optimal 2-8°C)[4]Prevents long-term oxidative degradation of the aliphatic chain and maintains powder flowability.
Section 3: Experimental Protocol - SPPS Integration

The following self-validating protocol outlines the optimized coupling of Fmoc-protected DL-2-Aminoundecanoic acid during Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Swelling & Preparation

  • Swell 0.1 mmol of your peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes.

    • Causality: DCM expands the polystyrene matrix more effectively than DMF alone, creating the necessary spatial volume to accommodate the bulky C11 lipid tail.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins). Wash the resin thoroughly with DMF (5 times).

Step 2: Pre-Activation

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-DL-2-Aminoundecanoic acid and 0.39 mmol HATU in minimal DMF.

  • Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA) and vortex for 2 minutes.

    • Causality: HATU is selected over HBTU because its 7-aza group significantly accelerates the esterification of sterically hindered amino acids, overcoming the lipid tail's steric drag.

Step 3: Coupling & Validation

  • Transfer the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Drain the reaction vessel and wash the resin with DMF (3 times).

  • Self-Validation: Perform a Kaiser (Ninhydrin) test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling using DIC/Oxyma instead of HATU to prevent uronium-based chain termination.

Step 4: Cleavage & Purification

  • Cleave the peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Precipitate in cold diethyl ether and centrifuge.

  • Critical Purification Step: Purify the crude peptide using a C4 semi-preparative HPLC column rather than a standard C18 column.

    • Causality: The extreme lipophilicity of the C11 tail causes irreversible binding and severe peak broadening on highly hydrophobic C18 stationary phases[2].

Section 4: Troubleshooting Workflow Visualization

G Start DL-2-Aminoundecanoic Acid (Dry Powder) Handling Weighing & Handling Start->Handling Static Issue: Static Charge & Powder Clumping Handling->Static Solubilization Solubilization for SPPS Handling->Solubilization StaticFix Solution: Anti-static Ionizer & 40-50% Humidity Static->StaticFix StaticFix->Solubilization Insoluble Issue: Poor Solubility (<2 g/L in H2O) Solubilization->Insoluble Coupling SPPS Coupling Solubilization->Coupling SolubleFix Solution: 1:1 DMF/DCM or 5% DMSO at 40°C Insoluble->SolubleFix SolubleFix->Coupling Micelles Issue: Hydrophobic Collapse & Steric Hindrance Coupling->Micelles Success Stable Lipopeptide Synthesized Coupling->Success CouplingFix Solution: HATU/DIEA Activation & Double Coupling Micelles->CouplingFix CouplingFix->Success

Workflow for handling, solubilization, and SPPS coupling of DL-2-Aminoundecanoic acid.

References
  • ChemBK. "2-aminoundecanoic acid - Physico-chemical Properties." ChemBK Database.
  • KU ScholarWorks. "Lipoaminoacid Analogues of Leu-Enkephalin: Permeability and Stability Experiments." University of Kansas.
  • University of Cape Coast (UCC). "Amino Acid And Peptide Synthesis." UCC Institutional Repository.
  • UQ eSpace. "The synthesis and structure of an n-terminal dodecanoic acid conjugate of α-conotoxin MII." The University of Queensland.
  • PubMed. "Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative." National Institutes of Health.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Validation of DL-2-Aminoundecanoic Acid Purity by Quantitative NMR (qNMR)

This guide provides a comprehensive framework for the validation of DL-2-aminoundecanoic acid purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of DL-2-aminoundecanoic acid purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust and accurate method for purity assessment. This document moves beyond a simple procedural outline, offering in-depth explanations for experimental choices and a self-validating protocol grounded in scientific principles.

Introduction: The Significance of Purity in Amino Acid Research

DL-2-aminoundecanoic acid, a non-proteinogenic amino acid, is a valuable building block in synthetic chemistry and drug discovery. The purity of this compound is paramount, as impurities can significantly impact reaction yields, biological activity, and the safety profile of resulting molecules. Therefore, a precise and accurate analytical method for purity determination is essential.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the purity assessment of organic compounds.[1] Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for direct quantification against a certified internal standard of a different compound, establishing traceability to the International System of Units (SI).[2][3]

This guide will detail a validation protocol for a qNMR assay for DL-2-aminoundecanoic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and considering the concepts of the analytical target profile (ATP) and target measurement uncertainty (TMU).[4][5]

The Principle of qNMR: A Foundation of Stoichiometric Measurement

The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By incorporating a certified internal standard (IS) of known purity and mass into the sample, the purity of the analyte can be calculated using the following equation:

Purity_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity

The selection of an appropriate internal standard is critical for the accuracy of the qNMR measurement.[6] The ideal internal standard should possess high purity, be chemically stable, have signals that do not overlap with the analyte signals, and be soluble in the same deuterated solvent as the analyte.[6]

Experimental Workflow and Validation

The validation of the qNMR method for DL-2-aminoundecanoic acid involves a systematic evaluation of its performance characteristics. The following sections detail the experimental protocol and the rationale behind each step.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis cluster_validation Method Validation Weigh_Analyte Weigh Analyte Dissolve Dissolve in D2O Weigh_Analyte->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum Dissolve->Acquire_Spectrum Phase_Correct Phase Correction Acquire_Spectrum->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Integrate Signal Integration Baseline_Correct->Integrate Calculate Calculate Purity Integrate->Calculate Specificity Specificity Calculate->Specificity Linearity Linearity & Range Calculate->Linearity Accuracy Accuracy Calculate->Accuracy Precision Precision Calculate->Precision Robustness Robustness Calculate->Robustness

Caption: Experimental workflow for qNMR purity validation.

  • Internal Standard: Maleic acid (Certified Reference Material, CRM)[6]

  • Solvent: Deuterium oxide (D₂O)

  • NMR Spectrometer: 500 MHz or higher field strength NMR spectrometer

1. Preparation of the Stock Standard Solution (Internal Standard):

  • Accurately weigh approximately 20 mg of maleic acid (CRM) into a clean, dry vial. The use of a microbalance with a resolution of at least 0.01 mg is crucial for minimizing weighing uncertainty.[3]

  • Record the exact mass.

  • Dissolve the maleic acid in a known volume of D₂O (e.g., 10.00 mL) in a volumetric flask to create a stock solution of known concentration.

2. Preparation of the Sample Solution:

  • Accurately weigh approximately 30 mg of DL-2-aminoundecanoic acid into a clean, dry vial.

  • Record the exact mass.

  • Add a precise volume of the maleic acid stock solution (e.g., 1.000 mL) to the vial containing the DL-2-aminoundecanoic acid.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer an appropriate volume (typically 600-700 µL) of the final solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Key acquisition parameters to optimize and keep consistent include:

    • Pulse Angle: 90° pulse for maximum signal intensity.
    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure complete relaxation and accurate signal integration. A preliminary T₁ measurement is recommended.
    • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals of interest is a good target).
    • Acquisition Time (aq): A longer acquisition time provides better resolution.
    • Spectral Width (sw): Should encompass all signals of interest.

4. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform manual phase correction and baseline correction to ensure accurate integration. Automated routines can sometimes introduce errors.[8]

  • Integrate the selected signals for both DL-2-aminoundecanoic acid and maleic acid. For DL-2-aminoundecanoic acid, the signal corresponding to the α-proton is often a good choice. For maleic acid, the two equivalent olefinic protons provide a strong singlet.

The following parameters must be assessed according to ICH Q2(R1) guidelines to validate the qNMR method.[9]

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering signals from impurities or the solvent at the chemical shifts of the analyte and internal standard signals.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five samples with varying concentrations of DL-2-aminoundecanoic acid, keeping the internal standard concentration constant.

  • Acceptance Criteria: A plot of the ratio of the analyte integral to the internal standard integral versus the analyte concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Concentration (mg/mL)Integral Ratio (Analyte/IS)
1.00.52
2.01.03
3.01.55
4.02.08
5.02.60
Table 1: Example Linearity Data

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Analyze samples of DL-2-aminoundecanoic acid of a known, high purity (e.g., from a different, certified batch or determined by a different validated method).

  • Acceptance Criteria: The recovery should be within 98.0% to 102.0%.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.[6]

Repeatability (n=6)Intermediate Precision (n=6)
Purity (%) 99.5, 99.3, 99.6, 99.4, 99.5, 99.799.2, 99.8, 99.5, 99.3, 99.6, 99.4
Mean (%) 99.599.47
RSD (%) 0.140.22
Table 2: Example Precision Data

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small, deliberate variations to method parameters such as temperature, relaxation delay (e.g., ±10%), and processing parameters.

  • Acceptance Criteria: The results should not be significantly affected by these small changes.

Uncertainty Estimation: A Key Aspect of qNMR

A critical component of qNMR is the estimation of measurement uncertainty.[10] The overall uncertainty is a combination of uncertainties from various sources. A cause-and-effect (Ishikawa) diagram can be used to visualize these sources.

Uncertainty cluster_weighing Weighing cluster_purity Purity of IS cluster_molar Molar Masses cluster_nmr_params NMR Parameters Result Purity Uncertainty Analyte_Mass Analyte_Mass Analyte_Mass->Result IS_Mass IS_Mass IS_Mass->Result IS_Purity IS_Purity IS_Purity->Result Analyte_M Analyte_M Analyte_M->Result IS_M IS_M IS_M->Result SNR Signal-to-Noise SNR->Result Integration Integration Integration->Result Repeatability Repeatability Repeatability->Result

Sources

Comparative

Structural Differences Between D- and L-Enantiomers of 2-Aminoundecanoic Acid: A Comprehensive Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction to 2-Aminoundecanoic Acid 2-Aminoundecanoic acid is a highly lipophilic, non-proteinogenic α -amino acid featuring a 9-carbon ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Aminoundecanoic Acid

2-Aminoundecanoic acid is a highly lipophilic, non-proteinogenic α -amino acid featuring a 9-carbon aliphatic side chain. In peptide engineering, it serves as a critical hydrophobic anchor, frequently utilized to enhance the membrane affinity of antimicrobial peptides (AMPs) such as 1[1]. The stereochemistry at the α -carbon yields two distinct enantiomers: the naturally-mimicking L-enantiomer ((S)-2-aminoundecanoic acid) and the synthetic D-enantiomer ((R)-2-aminoundecanoic acid) .

Understanding the structural and functional divergence between these enantiomers is paramount for rational drug design. The stereocenter dictates not only the peptide's secondary structure but also its proteolytic stability and lipid bilayer interaction mechanics[2].

Structural and Physicochemical Comparison

At the molecular level, the sole difference between the D- and L-enantiomers lies in the spatial arrangement of the amino ( −NH2​ ), carboxyl ( −COOH ), and nonyl ( −C9​H19​ ) groups around the chiral α -carbon.

  • L-2-Aminoundecanoic acid (S-configuration): Follows the standard L-configuration found in eukaryotic proteins. When incorporated into a peptide, it readily adopts the dihedral angles ( ϕ , ψ ) necessary for standard right-handed α -helices[].

  • D-2-Aminoundecanoic acid (R-configuration): Features an inverted stereocenter. Its incorporation introduces a localized steric clash in right-handed helices, often inducing a structural twist or terminating the helix, which can be strategically used to alter the insertion angle into lipid micelles[].

Quantitative Comparison Data
PropertyL-2-Aminoundecanoic AcidD-2-Aminoundecanoic Acid
IUPAC Name (2S)-2-aminoundecanoic acid(2R)-2-aminoundecanoic acid
CAS Number []5[5]
Molecular Formula C11​H23​NO2​ C11​H23​NO2​
Molecular Weight 201.31 g/mol 201.31 g/mol
ClogP (Lipophilicity) ~3.5 (Highly lipophilic)~3.5 (Highly lipophilic)
Optical Rotation Levorotatory/Dextrorotatory (Solvent dependent)Equal magnitude, opposite sign to L-isomer[]
Proteolytic Stability Susceptible to standard proteasesHighly resistant to enzymatic degradation
Helical Propensity Promotes right-handed α -helixDisrupts right-handed α -helix (induces twist)

Biological Implications and Mechanism of Action

The Causality of Stereochemical Choices in Drug Design

The choice between D- and L-2-aminoundecanoic acid is dictated by the desired interaction with biological membranes.

When the L-enantiomer is substituted into the hydrophobic face of an amphipathic peptide (e.g., replacing Leucine in Anoplin), the 9-carbon tail acts as a potent anchor, pulling the peptide deeper into the hydrophobic core of the bacterial membrane. This increases pore-formation efficacy but can concurrently increase hemolytic activity against mammalian erythrocytes if the hydrophobicity threshold is exceeded[1].

Conversely, utilizing the D-enantiomer disrupts the continuous α -helical structure. Because proteases require specific stereochemical alignment to hydrolyze peptide bonds, the D-isomer confers profound proteolytic resistance. Furthermore, the structural "kink" induced by the D-amino acid can alter the polar angle of the peptide, sometimes rescuing selectivity by preventing deep insertion into neutral mammalian membranes while maintaining activity against negatively charged bacterial membranes[2].

G Start 2-Aminoundecanoic Acid Incorporation L_Enant L-Enantiomer (S) Right-Handed Helix Start->L_Enant Synthesis D_Enant D-Enantiomer (R) Helix Disruption/Kink Start->D_Enant Synthesis Membrane Increased Membrane Affinity (Lipophilic Tail) L_Enant->Membrane Deep Anchoring D_Enant->Membrane Shallow Anchoring Protease Proteolytic Resistance D_Enant->Protease Steric Hindrance OutcomeL Enhanced Antimicrobial Activity (e.g., Anoplin) Membrane->OutcomeL Pore Formation OutcomeD Increased Half-Life & Altered Selectivity Protease->OutcomeD In Vivo Stability

Workflow of divergent functional outcomes for D- vs L-2-aminoundecanoic acid incorporation.

Experimental Methodologies

To objectively validate the structural and functional differences between these enantiomers, researchers must employ rigorous, self-validating protocols. Below are the definitive workflows for chiral separation and secondary structure analysis.

Protocol 1: Enantiomeric Purity Determination via Chiral HPLC

Because the synthesis of non-natural amino acids can yield racemic mixtures, verifying the enantiomeric excess (ee) of 2-aminoundecanoic acid is a critical quality control step before solid-phase peptide synthesis (SPPS)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the 2-aminoundecanoic acid derivative (e.g., Fmoc-protected) in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 μ m PTFE syringe filter.

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as Chiralpak IA or IB (amylose/cellulose-based), which provides differential transient diastereomeric interactions with the D- and L-enantiomers.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v). The TFA suppresses the ionization of the carboxyl group, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (for Fmoc derivatives) or ELSD (Evaporative Light Scattering Detector) for underivatized amino acids.

  • Validation & Causality: Inject a known racemic mixture (DL-2-aminoundecanoic acid) first to establish baseline resolution ( Rs​>1.5 ) and identify the retention times of both peaks. Subsequently, inject the pure L- or D- sample. The absence of the alternate peak confirms >99% enantiomeric purity.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Propensity

To observe how the stereocenter dictates peptide conformation, 7[7] is performed in membrane-mimicking environments.

Step-by-Step Methodology:

  • Peptide Solubilization: Synthesize two identical peptide sequences (e.g., Anoplin analogues), one containing L-2-aminoundecanoic acid and the other containing the D-enantiomer at the same position. Dissolve each to a final concentration of 50 μ M in 10 mM Sodium Phosphate buffer (pH 7.4).

  • Membrane Mimicry: Prepare a secondary set of samples containing 30 mM Sodium Dodecyl Sulfate (SDS) micelles to simulate the anionic bacterial membrane environment.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Scan from 190 nm to 260 nm at 25°C, using a scanning speed of 50 nm/min and a data pitch of 0.5 nm.

    • Average 3 accumulations per sample to improve the signal-to-noise ratio.

  • Analysis & Causality:

    • The L-enantiomer peptide in SDS will exhibit characteristic α -helical minima at 208 nm and 222 nm.

    • The D-enantiomer peptide will show a dampened signal or a shift toward a random coil minimum (~195 nm), proving that the inverted stereocenter physically disrupts the continuous hydrogen-bonding network of the helix.

Conclusion

The strategic selection between D- and L-2-aminoundecanoic acid allows drug development professionals to fine-tune the pharmacokinetics and pharmacodynamics of lipopeptides. While the L-enantiomer maximizes membrane anchoring and helical stability, the D-enantiomer provides an elegant solution for bypassing proteolytic degradation and modulating membrane insertion angles, ultimately optimizing the therapeutic index of novel antimicrobial agents.

References
  • L-Amino Acids and Derivatives | BOC Sciences |

  • D-2-Aminoundecanoic acid CAS#: 1313054-79-3 | ChemicalBook | 5

  • Advances in the Study of Structural Modification and Biological Activities of Anoplin | PMC / NIH | 1

  • Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics | ACS Infectious Diseases | 2

  • Boc-L-Me2Aund-OH | Protected Amino Acid (Chiral HPLC) | BenchChem | 6

  • Optical Rotation and Stereochemistry of Amino Acids | BOC Sciences |

  • Spectroscopic Analysis of Peptide Conformation (CD Spectroscopy) | BenchChem | 7

Sources

Validation

Chiral Resolution and Enantiomer Validation of DL-2-Aminoundecanoic Acid: A Methodological Comparison Guide

Introduction: The Analytical Challenge of Lipophilic Non-Proteinogenic Amino Acids DL-2-Aminoundecanoic acid is a non-proteinogenic, highly lipophilic α -amino acid characterized by an 11-carbon aliphatic chain. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Lipophilic Non-Proteinogenic Amino Acids

DL-2-Aminoundecanoic acid is a non-proteinogenic, highly lipophilic α -amino acid characterized by an 11-carbon aliphatic chain. In modern drug development, it is increasingly utilized in the rational design of antimicrobial peptides (AMPs)—such as anoplin analogues—to fine-tune membrane-disrupting hydrophobicity and enhance biological activity[1].

Because the stereochemistry of amino acid building blocks directly dictates the secondary structure (e.g., α -helicity) and target selectivity of the resulting peptides, rigorous enantiomer validation is non-negotiable. However, the long hydrophobic C9 tail of 2-aminoundecanoic acid presents unique chromatographic challenges, often causing excessive retention times and peak broadening in standard reverse-phase systems.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the three most robust methodologies for resolving this compound: Direct HPLC (Crown Ether CSPs) , Indirect HPLC (Marfey’s Derivatization) , and Preparative Enzymatic Resolution (Acylase I) .

Strategic Decision Matrix for Chiral Resolution

The selection of a resolution method is entirely dictated by the objective: rapid analytical screening, high-sensitivity trace impurity detection, or gram-scale preparative isolation.

G Start DL-2-Aminoundecanoic Acid (Racemic Mixture) Goal Primary Laboratory Objective? Start->Goal Anal Analytical Validation (ee% determination) Goal->Anal Microgram scale Prep Preparative Scale (Gram-scale isolation) Goal->Prep Milligram/Gram scale Dir Direct HPLC Crown Ether CSP (Fast, No prep) Anal->Dir Speed prioritized Indir Indirect HPLC Marfey's Reagent (High sensitivity) Anal->Indir Sensitivity/MS prioritized Enz Enzymatic Resolution Acylase I (High yield, scalable) Prep->Enz

Workflow decision tree for selecting the optimal chiral resolution strategy.

Method 1: Direct Enantioseparation via Crown Ether CSP

Best for: High-throughput analytical screening and rapid enantiomeric excess ( ee ) determination.

Mechanistic Causality

Direct resolution utilizes a Chiral Stationary Phase (CSP) such as CROWNPAK CR-I(+), which features an 18-crown-6 ether derivative coated or immobilized on silica[2][3]. The mechanism relies on the formation of a host-guest inclusion complex. Under highly acidic conditions (pH < 2.0), the primary amine of 2-aminoundecanoic acid is fully protonated ( −NH3+​ ). These three protons form hydrogen bonds with the oxygen atoms of the crown ether cavity[2]. Chiral discrimination occurs because the bulky C9 aliphatic chain of the amino acid interacts differently with the chiral barrier (e.g., binaphthyl groups) of the stationary phase depending on its stereoconfiguration.

Self-Validating Experimental Protocol
  • System Preparation: Install a CROWNPAK CR-I(+) column (4.6 mm × 150 mm, 5 µm). Set the column compartment to 5 °C . Causality: Lower temperatures thermodynamically stabilize the transient host-guest complex, significantly improving the resolution ( Rs​ ) of lipophilic amino acids[4].

  • Mobile Phase: Prepare an isocratic mobile phase of aqueous perchloric acid ( HClO4​ ) at pH 1.5. Optimization for C11 chain: Add 10-15% Methanol to the mobile phase to reduce the excessive hydrophobic retention caused by the long aliphatic tail.

  • Flow Rate & Detection: 0.8 mL/min. UV detection at 200 nm.

  • Validation Step: Inject a mobile phase blank to establish the baseline. Next, inject a known racemic standard of DL-2-aminoundecanoic acid. On a CR(+) column, the D-enantiomer will strictly elute first due to weaker steric hindrance within the chiral cavity[2]. Confirm this by spiking the sample with a pure L-enantiomer standard; the second peak should increase in area.

Method 2: Indirect Resolution via Marfey's Reagent (FDAA)

Best for: Trace enantiomeric impurity analysis, complex matrixes, and LC-MS/MS compatibility.

Mechanistic Causality

Indirect resolution converts enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) undergoes a nucleophilic aromatic substitution with the primary amine of the target compound[5][6]. The resulting diastereomers (L-FDAA-L-AA and L-FDAA-D-AA) can be separated on a standard achiral C18 column. The L-FDAA-D-amino acid diastereomer typically elutes later than the L-FDAA-L-amino acid. Causality: In the D-diastereomer, the bulky dinitrophenyl ring and the highly lipophilic C9 chain adopt a trans-like spatial arrangement, maximizing their interaction with the hydrophobic C18 stationary phase[7][8].

Pathway DL DL-2-Aminoundecanoic Acid (Enantiomers) Reaction Nucleophilic Substitution TEA, 40°C, 1h DL->Reaction FDAA Marfey's Reagent (FDAA) FDAA->Reaction Diast Diastereomers (L-FDAA-L-AA + L-FDAA-D-AA) Reaction->Diast HPLC RP-HPLC (C18) Gradient Elution Diast->HPLC Detect UV (340 nm) / MS L elutes before D HPLC->Detect

Reaction pathway and analytical workflow for Marfey's Reagent derivatization.

Self-Validating Experimental Protocol
  • Derivatization Reaction: In an amber vial, combine 50 µL of the amino acid sample (10 mM in water), 100 µL of FDAA (1% w/v in acetone), and 20 µL of 1 M Triethylamine (TEA).

  • Incubation: Heat at 40 °C for 60 minutes. Causality: Mild heating ensures complete conversion without inducing thermal racemization of the α -carbon[7].

  • Quenching: Add 20 µL of 1 M HCl to neutralize the TEA and stop the reaction. Dilute with 200 µL of mobile phase A.

  • Chromatography: Inject onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in water (A) and Acetonitrile (B).

  • Validation Step: The protocol is self-validating if a structurally similar internal standard (e.g., 13C -labeled amino acid or L-2-aminodecanoic acid) is used to calculate derivatization efficiency. Furthermore, monitor at 340 nm (specific to the dinitrophenyl chromophore) to eliminate background matrix interference[8].

Method 3: Preparative Enzymatic Resolution (Acylase I)

Best for: Gram-scale isolation of pure L- or D-2-aminoundecanoic acid for peptide synthesis.

Mechanistic Causality

Porcine kidney Acylase I (aminoacylase) is a strictly stereospecific enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids, leaving N-acyl-D-amino acids completely intact[9]. While traditionally used for short-chain amino acids, the hydrophobic binding pocket of Acylase I exhibits remarkable tolerance for long aliphatic chains, making it highly effective for C11 substrates[10].

Self-Validating Experimental Protocol
  • Substrate Preparation: React DL-2-aminoundecanoic acid with acetic anhydride in aqueous NaOH to yield N-acetyl-DL-2-aminoundecanoic acid.

  • Enzymatic Hydrolysis: Suspend the N-acetylated racemate in 0.1 M phosphate buffer (pH 7.0). Add CoCl2​ (0.5 mM) as an enzymatic activator. Add Acylase I (10 U/mg substrate) and incubate at 37 °C.

  • Validation Step (Kinetic Monitoring): Continuously monitor the reaction via HPLC. The system validates itself when the reaction spontaneously halts at exactly 50% conversion . Allowing the reaction to proceed past this point risks non-specific hydrolysis, degrading the ee of the product.

  • Isolation: Acidify the mixture to pH 2.0. The unreacted N-acetyl-D-aminoundecanoic acid will precipitate due to the extreme hydrophobicity of the C11 chain and can be filtered off. The free L-2-aminoundecanoic acid remains in the aqueous phase and is recovered via a Dowex 50W-X8 cation-exchange resin[10].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies:

ParameterDirect HPLC (Crown Ether)Indirect HPLC (Marfey's)Enzymatic (Acylase I)
Primary Mechanism Host-guest complexationDiastereomer formationStereoselective hydrolysis
Resolution ( Rs​ ) Good (1.5 - 2.5)Excellent (> 3.0)N/A (Preparative)
Analysis/Process Time ~10 - 15 min~60 min (incl. derivatization)24 - 48 hours
Sensitivity (LOD) Moderate (UV 200 nm)High (UV 340 nm / MS)N/A
Enantiomeric Excess ( ee ) Analytical determinationAnalytical determination> 99% (Isolated product)
Elution Order D elutes before LL elutes before DN/A
Key Limitation Requires highly acidic pH (<2)Reagent preparation requiredRequires prior N-acetylation

Conclusion

For researchers validating the enantiomeric purity of DL-2-aminoundecanoic acid, the choice of method is highly contextual. Direct HPLC with Crown Ether CSPs offers the fastest turnaround for routine screening, provided the system can handle pH 1.5. Conversely, Marfey's derivatization remains the gold standard for trace impurity analysis and LC-MS/MS integration due to the massive sensitivity boost provided by the dinitrophenyl chromophore. Finally, for bulk synthesis of anoplin analogues, Acylase I provides an elegant, scalable, and highly stereoselective preparative route.

References

  • Novel Broad-Spectrum Antimicrobial Peptide Derived from Anoplin and Its Activity on Bacterial Pneumonia in Mice. ACS Publications.[Link]

  • Marfey's reagent for chiral amino acid analysis. Ovid.[Link]

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments.[Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC.[Link]

  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals.[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC.[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications.[Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. MDPI.[Link]

  • Use of enantio-, chemo- and regioselectivity of acylase I. Resolution of polycarboxylic acid esters. ResearchGate.[Link]

  • 18F-branched chain amino acids: structure-activity relationships and PET imaging potential. SNMJournals.[Link]

Sources

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